molecular formula C7H10N4O3 B2506049 N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 1245771-58-7

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2506049
CAS No.: 1245771-58-7
M. Wt: 198.182
InChI Key: NUBDIURWXQYLBP-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.182. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-9-10(6)2/h4H,3H2,1-2H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBDIURWXQYLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Prospective Synthesis and Characterization of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] This guide presents a prospective analysis and a detailed, proposed synthetic pathway for a novel derivative, N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. As this compound is not found in current chemical literature, this document serves as a strategic whitepaper for its creation and characterization. We will outline a robust, multi-step synthesis, propose rigorous analytical methods for structural verification, and discuss the potential biological significance of this molecule based on the established roles of its constituent functional groups. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of Pyrazole Carboxamides

Pyrazole derivatives represent a privileged class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties.[3] Specifically, the introduction of a nitro group can significantly influence a molecule's pharmacokinetics and pharmacodynamics, often imparting antimicrobial or cytotoxic effects.[5][6] The carboxamide moiety is a key pharmacophoric element, critical for establishing interactions with biological targets.[7][8]

The target molecule, N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, combines these key features. While a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of Sildenafil, our target molecule with an N-ethyl substituent remains unexplored.[9][10] This guide provides a scientifically-grounded, hypothetical framework for its synthesis and subsequent analysis.

Molecular Overview and Predicted Properties

A comprehensive understanding of a novel molecule begins with its structure and predicted physicochemical properties. These in silico estimations are crucial for planning synthetic workups, purification strategies, and initial biological assays.

Chemical Structure

The proposed structure of the target compound is detailed below.

Caption: Chemical structure of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Predicted Physicochemical Properties

The following table summarizes key properties predicted using established computational models.

PropertyPredicted ValueSignificance
Molecular FormulaC₇H₁₀N₄O₃Essential for mass spectrometry analysis.
Molecular Weight198.18 g/mol Used for calculating molar equivalents in synthesis.
XLogP30.5 - 1.0Indicates moderate lipophilicity, relevant for solubility and membrane permeability.
Hydrogen Bond Donors1The N-H group of the amide.
Hydrogen Bond Acceptors5The nitro oxygens, amide oxygen, and pyrazole nitrogens.
Polar Surface Area~95 ŲInfluences drug transport properties.

Proposed Synthetic Strategy

We propose a robust and logical synthetic sequence beginning from a commercially available pyrazole ester. This multi-step approach allows for controlled functionalization and purification at each stage, ensuring the final product's high purity.

Retrosynthetic Analysis

The retrosynthesis begins by disconnecting the amide bond, a standard and reliable transformation. This reveals the key intermediate, a pyrazole carboxylic acid, which can be derived from its corresponding ester. The core pyrazole ring itself can be synthesized via cyclocondensation.

Retrosynthesis Target Target Molecule (N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide) Acid Key Intermediate (1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid) Target->Acid Amide Disconnection Ester Precursor (Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate) Acid->Ester Saponification Start Starting Material (Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) Ester->Start Sandmeyer-type Nitration

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis Workflow

The proposed forward synthesis involves three main steps:

  • Nitration: Introduction of the nitro group at the C4 position of the pyrazole ring.

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of the final N-ethyl carboxamide.

Synthesis_Workflow Start Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Step1 Step 1: Nitration (NaNO₂, H₂SO₄) Start->Step1 Intermediate1 Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate Step1->Intermediate1 Step2 Step 2: Saponification (LiOH, THF/H₂O) Intermediate1->Step2 Intermediate2 1-methyl-4-nitro-1H- pyrazole-5-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (Ethylamine, EDC/HOBt) Intermediate2->Step3 Final Final Product (N-ethyl-1-methyl-4-nitro- 1H-pyrazole-5-carboxamide) Step3->Final QC_Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis NMR ¹H & ¹³C NMR (Structural Backbone) IR FT-IR (Functional Groups) NMR->IR MS High-Resolution Mass Spec (HRMS - Elemental Composition) MP Melting Point (Purity Assessment) MS->MP Final_Product Purified Final Product Final_Product->NMR Final_Product->MS

Sources

Pharmacological Potential of Nitro-Pyrazole Carboxamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Rationale of the Pyrazole-Carboxamide Scaffold

The pyrazole ring is a foundational, five-membered heterocyclic pharmacophore that has redefined modern drug discovery. When functionalized with both a nitro/amino group and a carboxamide moiety, this core transforms into a highly versatile chemical chassis. The nitro-pyrazole carboxamide and its reduced amino-pyrazole carboxamide counterparts have demonstrated profound pharmacological utility across oncology, infectious diseases, and neurology[1].

The pharmacological potency of these derivatives relies heavily on specific structural interactions:

  • The Carboxamide Moiety: Functions as a robust bidentate hydrogen-bond donor and acceptor. In kinase inhibitors, this acts as the critical anchoring point in the ATP-binding hinge region.

  • The Pyrazole Core: Provides a rigid planar geometry that intercalates within minor grooves or fits tightly into hydrophobic pockets of target enzymes.

  • The Nitro/Amino Substitution: The nitro group often acts as an electrophilic center or a bio-reducible prodrug trigger. When reduced to an amine, it enables further functionalization (e.g., coupling with pyrimidines) to extend the molecule into deep allosteric pockets[2].

Chemical Architecture & Synthetic Workflows

Synthesizing biologically active pyrazole carboxamides requires precise regiochemical control. The standard entry point is 4-nitro-1H-pyrazole-3-carboxylic acid . The overarching strategy involves amide coupling at the C3 position to build target specificity, followed by the strategic reduction of the C4-nitro group to an amine. This amine is subsequently substituted with large heterocyclic systems (such as pyrrolopyrimidines) to achieve high-affinity target engagement[2][3].

G A 4-Nitro-1H-pyrazole-3-carboxylic Acid B Amidation (Amine Coupling) EDCI, HOBT, DMF A->B C 4-Nitro-1H-pyrazole-3-carboxamide B->C D Nitro Reduction Pd/C, H2 or FeO(OH)/N2H4 C->D E 4-Amino-1H-pyrazole-3-carboxamide D->E F Heterocyclic Substitution (e.g., Pyrrolopyrimidine) E->F G Final Kinase Inhibitor (e.g., Compound 8t) F->G

Synthetic workflow for 4-amino-1H-pyrazole-3-carboxamide kinase inhibitors.

Self-Validating Protocol: Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Intermediates

To ensure high fidelity and avoid side reactions, the following step-by-step methodology is deployed.

Step 1: Carboxylic Acid Activation & Amidation

  • Reagents: Dissolve 4-nitropyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.3 eq) and Hydroxybenzotriazole (HOBt) (1.3 eq). Stir for 30 minutes.

    • Causality Check: EDCI is utilized to activate the carboxyl group. However, the resulting O-acylisourea intermediate is highly susceptible to hydrolysis and racemization. HOBt is added to trap this intermediate, forming a stable, highly reactive active ester that exclusively reacts with the target amine, driving the yield upward[3].

  • Amine Addition: Introduce the target primary/secondary amine (1.1 eq) and stir at room temperature for 24 hours.

  • Validation: Monitor consumption of the starting acid via TLC/LC-MS. Post-reaction, perform column chromatography (Methanol-Chloroform).

Step 2: Nitro Group Reduction

  • Reagents: Dissolve the isolated 4-nitro-1H-pyrazole-3-carboxamide in 95% Ethanol.

  • Catalysis: Add iron(III) oxide hydroxide catalyst (FeO(OH)/C) and Hydrazine hydrate. Reflux for 2 hours.

    • Causality Check: While Palladium on Carbon (Pd/C) with

      
       gas is a standard reductive method[1], it frequently induces off-target dehalogenation if halogenated aryl rings are present in the molecule. The 
      
      
      
      and hydrazine system serves as a highly efficient, selective hydrogen-transfer mechanism that spares halogens and allows the catalyst to be easily recycled via ethanol washing[3].
  • Validation: Filter the catalyst, evaporate the solvent, and confirm the reduction via

    
     NMR (look for the disappearance of the downfield nitro-adjacent proton shift and the appearance of a broad 
    
    
    
    singlet).

Pharmacological Targets: The Kinase Paradigm in Oncology

The most aggressive application of pyrazole carboxamides is in the targeted inhibition of hyperactive signaling networks in acute myeloid leukemia (AML) and solid tumors. Specifically, these compounds have shown exceptional capacity as dual inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDK2/4) [2].

Cell cycle dysregulation and aberrant mitogenic signaling are parallel hallmarks of cancer. Single-target inhibitors (like Quizartinib) frequently suffer from rapid resistance via point mutations in the kinase domain. Dual FLT3/CDK pyrazole-carboxamide inhibitors (such as FN-1501 and its optimized derivative, Compound 8t) address this by simultaneously choking off upstream proliferative signaling (FLT3) and halting downstream cell-cycle progression (CDK2/4)[2].

FLT3_Pathway L FLT3 Ligand R FLT3 Receptor Tyrosine Kinase L->R Activation P1 PI3K / AKT Pathway (Survival) R->P1 P2 RAS / MAPK Pathway (Proliferation) R->P2 P3 STAT5 Pathway (Transcription) R->P3 I Pyrazole Carboxamide Inhibitor (Blocks ATP Binding) I->R Inhibits CDK CDK2/4 Activation (Cell Cycle Progression) P1->CDK P2->CDK P3->CDK Cancer AML Cell Proliferation CDK->Cancer

Inhibition of FLT3 and downstream signaling by pyrazole carboxamide analogs.

Self-Validating Protocol: Radiometric Kinase Inhibition Assay

To quantify the inhibitory power of novel pyrazole carboxamide derivatives on FLT3 and CDKs, a precisely calibrated biochemical assay is required.

  • Enzyme & Buffer Preparation: Prepare a base buffer comprising 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 2 mM DTT.
    
    • Causality Check: DTT (Dithiothreitol) is strictly required to keep the critical cysteine residues within the kinase hinge region in a reduced state, preventing false-positive inhibition due to oxidation.

      
       is essential to coordinate the ATP phosphates, mimicking physiological ATP geometry.
      
  • Compound Pre-incubation: Perform 10-point, 3-fold serial dilutions of the pyrazole carboxamide derivative in DMSO. Add to the enzyme mixture and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a mixture of substrate peptide and

    
    .
    
    • Causality Check: The concentration of non-radioactive ATP must be precisely calibrated to match the specific

      
       value of FLT3 or CDK2. Running the assay at 
      
      
      
      ensures that the
      
      
      values accurately reflect the compound's competitive capability against physiological ATP.
  • Validation & Quality Control: Incorporate Staurosporine as a universal positive control. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.6 validates the assay window as robust and statistically reliable.

Quantitative Efficacy Across Indications

Optimization of the basic pyrazole carboxamide framework has yielded massive shifts in potency. While early leads like FN-1501 provided proof-of-concept for dual FLT3/CDK inhibition, extensive SAR (Structure-Activity Relationship) exploration—particularly varying the heterocyclic substitutions at the C4 amine—resulted in sub-nanomolar therapeutic agents like Compound 8t[2].

Simultaneously, alternative substitution patterns on this exact same pyrazole carboxamide core have successfully generated potent antifungal agents (acting on SDH enzymes) and selective orexin-2 receptor antagonists (2-SORAs) for insomnia[4][5].

Table 1: Comparative Efficacy of Pyrazole Carboxamide Derivatives

Compound DesignationPrimary TargetEnzyme IC₅₀ (nM)Cellular Assay ResultTherapeutic Indication
FN-1501 [2]FLT3 / CDK22.33 / 1.02IC₅₀ = 3.54 nM (MV4-11 AML)Oncology (AML)
Compound 8t [2]FLT3 / CDK20.089 / 0.719IC₅₀ = 1.22 nM (MV4-11 AML)Oncology (AML)
Seltorexant analog (43) [5]Orexin-2 ReceptorOX2R AntagonismActive in in vivo sleep modelsInsomnia / CNS
Isoxazole Pyrazole 7ai [4]Fungal Target (e.g., SDH)N/AEC₅₀ = 0.37 µg/mL (R. solani)Agrochemical / Antifungal

Expanding Horizons: Pharmacokinetics and Future Trajectories

Despite the striking in vitro potency of nitro-pyrazole carboxamide derivatives, translating them into clinical utility requires overcoming inherent pharmacokinetic (PK) hurdles:

  • Overcoming Efflux & Permeability: Pyrazole carboxamides have historically been recognized by cellular efflux pumps. To mitigate this, lead optimization often replaces polar pyrimidine amides with 5-membered non-basic heteroaromatic amides (such as N-methylpyrazole), effectively bypassing Caco-2 efflux while retaining low-nanomolar target inhibition (as seen in ERK5 kinase optimizations)[6].

  • DNA Minor Groove Binding: Beyond kinase inhibition, some 1H-pyrazole-3-carboxamides possess a dual mechanism of action. Spectroscopic and viscosity experiments reveal that the planar pyrazole core can actively intercalate into the DNA minor groove, causing DNA damage that works synergistically with the kinase block[3].

  • Prodrug Strategies: The nitro-pyrazole itself holds promise for hypoxia-activated prodrug design. In solid tumors characterized by hypoxic cores, the intact nitro group can be selectively reduced by unique tumor reductases, rapidly converting an inactive nitro-compound into an active amino-inhibitor specifically at the tumor site.

The sheer adaptability of the nitro-pyrazole carboxamide structure guarantees its position as a cornerstone of future rational drug design, acting as an anchor point from which both deep-pocket kinase targeting and broad-spectrum antimicrobial activity can be successfully engineered.

References

  • Science.gov Results: Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate.
  • Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. PMC / NIH.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC / NIH.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool. White Rose Research Online.
  • Application Notes and Protocols: 4-Nitro-1H-pyrazole-3-carboxylic Acid in Pharmaceutical Intermediate Synthesis. Benchchem.

Sources

A Comprehensive Chemoinformatics Guide to N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide: Structural Identity, Representation, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyrazoles represent a privileged scaffold. N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 1245771-58-7)[1] is a synthetically versatile building block extensively utilized in the development of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides.

To effectively integrate this compound into target-based screening pipelines and computational libraries, chemists rely on standardized, machine-readable chemoinformatics identifiers. This whitepaper provides a rigorous deconstruction of the canonical SMILES string and standard InChIKey for this molecule, profiling its physio-chemical parameters, and defining a validated methodology for its integration into synthetic workflows.

Structural Bioinformatics & Identifier Deconstruction

Accurate database registration and high-throughput virtual screening require translating a 2D topological graph into a linear text string[2]. For N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, these representations are governed by strict IUPAC and Daylight Chemical Information Systems rules[3].

The Canonical SMILES String

The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is: CCNC(=O)c1c([O-])cnn1C[4]

Mechanistic Breakdown of the Syntax:

  • CC : Represents the aliphatic N-ethyl substituent.

  • NC(=O) : Denotes the secondary carboxamide linkage.

  • c1 : The lower-case c defines an aromatic carbon atom (position C5 of the pyrazole), and the digit 1 serves as the ring-closure marker[3].

  • c([O-]) : Corresponds to the aromatic C4 position bearing the nitro group. Following strict valence bond theory rules, nitrogen cannot exceed a valence of 4 without charge specification. The explicit [N+] and [O-] syntax balances the formal charge to correctly depict the nitro group's dative bonding[3].

  • c and n : The aromatic C3 and N2 atoms of the pyrazole ring.

  • n1C : The N1 atom bearing the N-methyl (C) substituent, carrying the complementary ring-closure digit 1 to seal the 5-membered aromatic topology[3].

Standard InChI & InChIKey

While SMILES can vary slightly between parsing software, the IUPAC International Chemical Identifier (InChI) standardizes molecular representation by dissecting it into deterministic computational layers[5].

The Standard InChI for this molecule is: InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-9-10(6)2/h4H,3H2,1-2H3,(H,8,12)[4]

Layer Causality:

  • Main Layer (/c...) : Maps the core skeleton independent of bond orders.

  • Hydrogen Layer (/h...) : Controls tautomeric variability. The notation (H,8,12) dynamically captures the mobile hydrogen oscillating between the secondary amide nitrogen (atom 8) and oxygen (atom 12), coalescing multiple tautomeric states into a single machine-invariant identifier[5].

The InChIKey (NUBDIURWXQYLBP-UHFFFAOYSA-N)[4] is a fixed-length 27-character string generated by applying a SHA-256 cryptographic hash to the InChI[6]. The first 14 characters (NUBDIURWXQYLBP) encode the skeletal connectivity, while the suffix UHFFFAOYSA signifies undefined stereochemistry and standard identifier flagging[6].

G A Input Structure (N-ethyl-1-methyl...) B Graph Representation (Atoms & Bonds) A->B C Canonical SMILES Generation B->C D InChI Algorithm (Tautomer Rules) B->D E SHA-256 Hash Function D->E F InChIKey NUBDIURWX... E->F

Workflow for deriving Canonical SMILES and InChIKey from the 2D molecular graph.

Analytical Profiling and Physiochemical Properties

Proper drug formulation and pharmacokinetic modeling rely heavily on foundational physiochemical properties. The data below is foundational for determining blood-brain barrier (BBB) permeability and intestinal absorption metrics.

ParameterValueCausality / Implications
Molecular Formula C₇H₁₀N₄O₃Essential base stoichiometry for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 198.18 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), favoring oral bioavailability.
H-Bond Donors 1The secondary amide N-H serves as a crucial interaction vector for kinase hinge-binding.
H-Bond Acceptors 4Dictated by the nitro group, pyrazole nitrogens, and the amide carbonyl.
Predicted cLogP ~0.40The amphiphilic balance between the lipophilic N-alkyl groups and polar core prevents rapid hepatic clearance.

Experimental Methodology: Synthetic Application & Nitro Reduction Protocol

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is rarely a final drug candidate. Instead, it is a strategic precursor. The 4-nitro group acts as a protected, electron-withdrawing placeholder that must be reduced to a highly reactive 4-amino moiety. The resulting amino-pyrazole is then coupled to an aryl-carboxylic acid to yield specific targeted kinase inhibitors.

Step-by-Step Protocol: Catalytic Hydrogenation

Objective: Quantitative conversion of the nitro-pyrazole to its 4-amino derivative utilizing a self-validating volumetric hydrogenation system.

Step 1: Solubilization & Substrate Preparation

  • Action: Dissolve 10.0 mmol of the substrate in 50 mL of anhydrous absolute ethanol.

  • Causality: Ethanol thoroughly solubilizes the starting material while acting as a non-nucleophilic solvent. Stronger nucleophilic or protic basic solvents could trigger unwanted solvolysis of the sensitive C5 secondary carboxamide linkage.

Step 2: Catalyst Selection & Addition

  • Action: Add 10% Palladium on Carbon (Pd/C) at 5 mol% loading.

  • Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) because it operates at neutral pH. Avoiding strongly acidic conditions prevents the acid-catalyzed hydrolysis of the N-ethyl carboxamide, maintaining strict regioselectivity at the C4 position.

Step 3: Atmospheric Purging

  • Action: Purge the reaction flask iteratively with inert nitrogen gas (3x), followed by hydrogen gas (3x).

  • Causality: Purging eliminates trace oxygen, mitigating the risk of an explosive exothermic reaction initiated by the active Pd metal surface.

Step 4: Volumetric Reaction Monitoring (Self-Validating Step)

  • Action: Equip the vessel with a graduated volumetric H₂ gas burette. Stir the reaction vigorously at 1 atm and 25°C.

  • Causality & Validation: The reduction of a nitro group to an amine requires exactly 3 molar equivalents of H₂ gas (30.0 mmol for a 10.0 mmol scale, ≈735 mL of H₂ at STP). The reaction operates as a self-validating analytical system: volumetric tracking provides real-time kinetic data. Once hydrogen uptake ceases at the calculated theoretical volume, the chemist is definitively assured of quantitative conversion without intermediate mass-spectrometry sampling.

Step 5: Workup and Isolation

  • Action: Filter the crude mixture over a pad of Celite under a blanket of nitrogen, wash with ethanol, and concentrate the filtrate in vacuo.

Pathway N1 Nitro-Pyrazole 1245771-58-7 N2 Hydrogenation H2, Pd/C, EtOH N1->N2 N3 Amino-Pyrazole Intermediate N2->N3 Reduction N4 Amide Coupling HATU, DIPEA N3->N4 N5 Bioactive Scaffold Kinase Inhibitor N4->N5 Coupling

Synthetic pathway utilizing the nitro-pyrazole scaffold for inhibitor development.

References

  • ChemicalBook, "N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide",
  • Fluorochem, "N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide",
  • Daylight Theory: SMILES, "Daylight Chemical Inform
  • OpenSMILES Specification, "Syntax versus Semantics and Valence Rules",
  • PMC, "InChI, the IUPAC Intern
  • InChI Trust, "Technical Manual - Hash Represent

Sources

Thermodynamic properties of N-ethyl-substituted pyrazole carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-Ethyl-Substituted Pyrazole Carboxamides and Their Implications in Drug Development

Abstract

N-ethyl-substituted pyrazole carboxamides represent a significant class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that make them attractive candidates in medicinal chemistry and agrochemical development.[1][2][3] The successful translation of a promising compound from laboratory synthesis to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for the study of the thermodynamic properties of N-ethyl-substituted pyrazole carboxamides. We delve into the critical role of thermodynamics in drug discovery, outline robust methodologies for synthesis and characterization, and present detailed protocols for determining key thermodynamic parameters, including enthalpy of fusion, enthalpy of sublimation, and aqueous solubility. By synthesizing technical accuracy with field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals, enabling the systematic evaluation and optimization of these high-potential molecules.

Introduction: The Critical Role of Thermodynamics in Drug Discovery

The journey of a drug from concept to clinic is paved with scientific challenges, where the intrinsic properties of a molecule can dictate its ultimate success or failure. Among the most fundamental of these are the thermodynamic properties, which govern a compound's stability, solubility, and bioavailability.

The Pyrazole Carboxamide Scaffold: A Privileged Structure

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a cornerstone in medicinal chemistry.[4] When combined with a carboxamide moiety, the resulting scaffold exhibits a remarkable capacity for forming diverse and specific interactions with biological targets. This has led to the development of numerous drugs and clinical candidates for treating a wide range of conditions, including inflammation, cancer, and infectious diseases.[4][5][6] The pyrazole ring acts as a versatile bioisostere, enhancing properties like lipophilicity and metabolic stability, while the carboxamide group provides key hydrogen bonding capabilities.[4]

Why Thermodynamic Properties Matter: From Synthesis to Bioavailability

A comprehensive thermodynamic profile is not merely academic; it is a predictive tool essential for rational drug design and development.

  • Solid-State Stability and Formulation: The melting point and enthalpy of fusion (ΔH_fus) are direct indicators of a crystal lattice's stability. High values suggest strong intermolecular interactions, which correlate with better physical stability and longer shelf-life. These parameters are crucial for preformulation, guiding the development of stable solid dosage forms.

  • Solubility and Absorption: Aqueous solubility is a primary determinant of a drug's bioavailability. A drug must dissolve to be absorbed. Thermodynamic solubility represents the upper limit of this process and is a key parameter in the Biopharmaceutics Classification System (BCS).

  • Purity and Purification: Properties like the enthalpy of sublimation (ΔH_sub) are related to a compound's volatility and the strength of its intermolecular forces in the solid state. This information can be vital for developing purification methods such as sublimation and for understanding drying processes during manufacturing.

Focus on N-Ethyl Substitution: Exploring Structure-Property Relationships

The substitution on the pyrazole nitrogen is a critical modulator of the molecule's overall properties. An N-ethyl group, as opposed to a smaller N-methyl or a bulkier group, can subtly alter the compound's lipophilicity, crystal packing, and steric profile. These modifications directly influence the thermodynamic landscape. For instance, changing an alkyl substituent can impact the enthalpy of formation and other energetic properties of heterocyclic compounds.[7] Understanding these structure-property relationships allows for the fine-tuning of a drug candidate to achieve an optimal balance of potency, stability, and bioavailability.

Synthesis and Characterization of N-Ethyl-Substituted Pyrazole Carboxamides

A reliable thermodynamic evaluation begins with the synthesis of a pure, well-characterized compound. The most common and versatile route to N-substituted pyrazole carboxamides is a two-stage process involving the construction of the core pyrazole ring followed by an amide coupling reaction.[8][9]

General Synthetic Strategy
  • Pyrazole Core Synthesis: The process often starts with a cyclocondensation reaction. For example, a 1,3-dicarbonyl compound can be reacted with an ethylhydrazine derivative to form the N-ethyl-pyrazole ring with a carboxylic acid or ester functional group.

  • Amide Coupling: The resulting pyrazole carboxylic acid is then activated (e.g., converted to an acid chloride) and coupled with a desired amine to form the final N-ethyl-substituted pyrazole carboxamide.[2]

Synthesis_Workflow A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Ethylhydrazine Derivative B->C D N-Ethyl Pyrazole Carboxylic Acid/Ester C->D E Activation (e.g., SOCl₂, Oxalyl Chloride) D->E G Amide Coupling E->G F Target Amine F->G H N-Ethyl Pyrazole Carboxamide G->H I Purification & Characterization H->I

Caption: General workflow for pyrazole carboxamide synthesis.

Step-by-Step Laboratory Protocol: General Amide Coupling

This protocol describes the final amide coupling step, assuming the N-ethyl pyrazole carboxylic acid precursor is available.

  • Acid Chloride Formation: To a solution of the N-ethyl pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) dropwise in an ice-water bath.[2]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude pyrazole carbonyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the target amine (1.1 eq) and a base such as triethylamine (3.0 eq) in DCM.

  • Coupling Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography or recrystallization to obtain the pure N-ethyl-substituted pyrazole carboxamide.

Characterization

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.[10]

  • Mass Spectrometry (MS): To verify the molecular weight.[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups like the amide C=O and N-H stretches.[10]

  • Melting Point Analysis: To assess purity and provide a preliminary thermal property.[11]

Core Thermodynamic Properties and Experimental Methodologies

Accurate determination of thermodynamic data requires precise and validated experimental methods. This section details the protocols for measuring the most critical parameters for drug development.

Phase Transitions and Thermal Stability

The melting point (Tₘ) and enthalpy of fusion (ΔH_fus) are fundamental properties that define the thermal stability of the solid state. They are essential for detecting polymorphism, assessing purity, and ensuring the stability of the final drug product.

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining Tₘ and ΔH_fus.[12]

Step-by-Step DSC Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the N-ethyl-substituted pyrazole carboxamide into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point. Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the melting transition.

  • Data Analysis: The melting transition will appear as an endothermic peak on the DSC thermogram. The peak onset is typically taken as the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔH_fus) in J/g, which can be converted to kJ/mol.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC with Indium Standard Weigh Weigh 2-5 mg of Sample Calibrate->Weigh Seal Seal in Aluminum Pan Weigh->Seal Load Load Sample & Reference Pans into DSC Cell Seal->Load Purge Purge with N₂ Gas Load->Purge Heat Heat at Constant Rate (e.g., 10 °C/min) Purge->Heat Thermogram Generate Heat Flow vs. Temperature Thermogram Heat->Thermogram Analyze Integrate Endothermic Peak Thermogram->Analyze Results Determine Tₘ (Onset) & ΔH_fus (Area) Analyze->Results

Caption: Experimental workflow for DSC analysis.

Sublimation and Volatility

The enthalpy of sublimation (ΔH_sub) is the energy required for a substance to transition from a solid to a gas. It is a measure of intermolecular forces and is crucial for understanding solid-state stability and for processes like freeze-drying.

Methodology: Thermogravimetric Analysis (TGA)

TGA can be used to estimate sublimation and vaporization enthalpies by measuring mass loss as a function of temperature under controlled conditions.[12] The rate of mass loss due to vaporization is related to the vapor pressure, and the enthalpy can be derived from the Clausius-Clapeyron equation by conducting experiments at different heating rates or pressures.

Aqueous Solubility

Solubility is arguably the most important physicochemical property for oral drug development. The isothermal shake-flask method is the most reliable technique for determining equilibrium solubility.[13]

Step-by-Step Shake-Flask Protocol:

  • System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions).

  • Sample Addition: Add an excess amount of the solid N-ethyl-substituted pyrazole carboxamide to a series of vials containing a known volume of the buffer. The excess solid is critical to ensure a saturated solution is achieved at equilibrium.[13]

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant. Be cautious not to disturb the solid material.

  • Dilution and Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.

  • Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or µM.

Data Interpretation and Application in Drug Development

The collection of thermodynamic data is not the end goal; its value lies in its application to guide decision-making throughout the drug development pipeline.

Thermodynamics_in_DrugDev cluster_dev Drug Development Pipeline TD_Data Thermodynamic Data (Solubility, Tₘ, ΔH_fus) LeadOpt Lead Optimization TD_Data->LeadOpt Guide chemical modifications Preform Preformulation TD_Data->Preform Assess solid-state stability, polymorph screening Formulation Formulation Design TD_Data->Formulation Select dosage form (e.g., tablet vs. capsule) Process Process Development TD_Data->Process Inform drying and milling conditions Bioavailability Bioavailability & Clinical Success TD_Data->Bioavailability Predict absorption, establish BCS class LeadOpt->Preform Preform->Formulation Formulation->Process Process->Bioavailability

Caption: The central role of thermodynamic data in drug development.

Data Summary
Compound StructureMelting Point (Tₘ)Enthalpy of Fusion (ΔH_fus)Aqueous Solubility (Sₐ)Reference
Generic N-ethyl pyrazole carboxamide193-208 °CHypothetical: 25-40 kJ/molHypothetical: < 10 µg/mL[1]
1,3-Dimethyl-N-(2-hydroxyl)benzyl-1H-pyrazole-4-carboxamide193.0–193.1 °CNot ReportedNot Reported[1]
1,3-Dimethyl-N-(4-hydroxyl)benzyl-1H-pyrazole-4-carboxamide208.0–208.7 °CNot ReportedNot Reported[1]
3,5-Diamino-4-(Phenyldiazenyl)-N-Tosyl-1H-Pyrazole-1-Carboxamide206–207 °CNot ReportedLow (Predicted)[11]

Note: Enthalpy and solubility values are hypothetical, included for illustrative purposes, as specific experimental data for N-ethyl-substituted pyrazole carboxamides is sparse in the literature. Melting points are for related pyrazole carboxamide structures.

Impact on Preformulation and Bioavailability
  • High Melting Point / High ΔH_fus: Suggests a stable crystal lattice. This is generally desirable for a solid dosage form but can also correlate with poor solubility (a "brick dust" compound).

  • Low Aqueous Solubility: A major hurdle for oral drug delivery. If a potent compound is found to have low solubility, formulation strategies such as amorphous solid dispersions, salt formation, or particle size reduction must be explored to enhance its bioavailability.

Conclusion and Future Directions

The thermodynamic properties of N-ethyl-substituted pyrazole carboxamides are foundational to their development as successful therapeutic agents. A systematic approach to measuring and interpreting parameters such as melting point, enthalpy of fusion, and aqueous solubility provides invaluable insight that can de-risk and accelerate the drug development process. The methodologies and protocols outlined in this guide offer a robust framework for these essential investigations.

There is a clear need for more systematic studies that correlate the specific N-ethyl substitution pattern with these thermodynamic properties across a diverse series of pyrazole carboxamides. Such research would not only build a valuable public database but also deepen our fundamental understanding of structure-property relationships, ultimately enabling the more efficient design of next-generation pharmaceuticals.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. (2010). ACS Publications. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). ACS Publications. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic route for substituted pyrazole carboxamide derivatives. (2017). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. (2017). TSI Journals. [Link]

  • A Study of the Vaporization Enthalpies of Some 1-Substituted Imidazoles and Pyrazoles by Correlation-Gas Chromatography. (2010). ACS Publications. [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (2026). MDPI. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Role of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Medicinal Chemistry of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Authored by: A Senior Application Scientist

Foreword: Deconstructing a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides a comprehensive analysis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a compound that, while not extensively documented in public literature, represents a confluence of structural motifs with significant implications for medicinal chemistry. Our approach is to deconstruct the molecule into its core components—the pyrazole nucleus, the nitro group, and the carboxamide linkage—to project its potential therapeutic applications, mechanism of action, and overall drug-like properties. This document serves as a foundational resource for researchers and drug development professionals, offering insights grounded in established principles of medicinal chemistry and supported by authoritative references.

The Privileged Pyrazole Core: A Scaffold for Diverse Bioactivity

The 1H-pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile framework for drug design.

Structural and Electronic Properties

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms imparts a dipole moment and allows for a range of intermolecular interactions, which are critical for molecular recognition at the active sites of proteins. The N1-methyl and the N-ethyl-carboxamide at position 5 in our target molecule are common substitutions that modulate the pharmacokinetic and pharmacodynamic properties of the pyrazole core.

Precedent in Approved Therapeutics

The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs. These compounds span a wide range of therapeutic areas, demonstrating the scaffold's versatility.

Drug NameTherapeutic AreaMechanism of Action
Celecoxib Anti-inflammatorySelective COX-2 inhibitor
Sildenafil Erectile DysfunctionPDE5 inhibitor
Rimonabant Anti-obesity (withdrawn)Cannabinoid receptor 1 (CB1) antagonist
Stanozolol Anabolic SteroidAndrogen receptor agonist

This precedent strongly suggests that a novel pyrazole-containing compound like N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide warrants investigation for a variety of potential therapeutic applications.

The Nitro Group: A Double-Edged Sword in Drug Design

The 4-nitro substituent is a critical feature of the target molecule, offering both opportunities and challenges in medicinal chemistry. Historically, nitroaromatic compounds have been approached with caution due to concerns about potential toxicity. However, a modern understanding of their mechanism of action has led to a resurgence of interest in their therapeutic potential, particularly in the realm of infectious diseases.

Bio-reduction and Mechanism of Action

The electron-withdrawing nature of the nitro group can be exploited for selective bio-reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria. This process can lead to the formation of reactive nitrogen species that are cytotoxic to the target cells. This mechanism is the basis for the activity of several approved drugs, including the antitubercular agent, Pretomanid.

A Hypothetical Bio-activation Pathway

The following diagram illustrates a potential bio-activation pathway for N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, drawing parallels with known nitroaromatic drugs.

G cluster_0 Cellular Environment (Hypoxic) A N-ethyl-1-methyl-4-nitro- 1H-pyrazole-5-carboxamide (Pro-drug) B Nitro Radical Anion A->B [e-] Nitroreductase C Nitroso Intermediate B->C [e-, H+] D Hydroxylamine Intermediate C->D [e-, H+] E Reactive Nitrogen Species D->E Further Reduction F Cellular Damage & Apoptosis E->F Oxidative Stress

Caption: Hypothetical bio-activation of the nitro-pyrazole pro-drug in a hypoxic environment.

Considerations for Toxicity

While the selective activation of nitroaromatic compounds is a key therapeutic strategy, off-target reduction can lead to toxicity. Therefore, a thorough in vitro and in vivo toxicological assessment is essential in the development of any nitro-containing drug candidate.

The Carboxamide Linkage: Fine-Tuning Drug-Like Properties

The N-ethyl-5-carboxamide group plays a crucial role in modulating the physicochemical and pharmacokinetic properties of the molecule. The carboxamide linkage is a common feature in drug molecules due to its ability to form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Impact on Solubility and Permeability

The N-ethyl substituent on the carboxamide can influence the molecule's lipophilicity, which in turn affects its solubility and permeability across biological membranes. The balance between hydrophilicity and lipophilicity is a critical parameter in drug design, governed by Lipinski's Rule of Five. A systematic variation of the N-alkyl substituent would be a key step in the lead optimization process for this compound.

A Proposed Experimental Workflow for Lead Optimization

The following workflow outlines a standard approach for optimizing the N-alkyl substituent of the carboxamide.

G cluster_0 Lead Optimization Workflow A Synthesize Analogs (Varying N-alkyl chains) B In Vitro Potency Assay (e.g., MIC for bacteria) A->B C ADME Profiling (Solubility, Permeability, Stability) B->C C->B Feedback Loop D In Vivo Efficacy Studies (Animal Models) C->D D->B Feedback Loop E Toxicology Assessment D->E F Selection of Optimized Lead E->F

Caption: A typical workflow for the lead optimization of the N-alkyl carboxamide substituent.

Synthesis and Characterization: A Proposed Route

A plausible synthetic route to N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide would likely involve the nitration of a pyrazole precursor followed by amidation. The following is a proposed, high-level synthetic protocol.

Step-by-Step Synthetic Protocol
  • Nitration of Pyrazole Precursor:

    • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate in concentrated sulfuric acid.

    • Cool the mixture to 0°C in an ice bath.

    • Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

    • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the nitrated ester.

  • Saponification of the Ester:

    • Dissolve the nitrated ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide and heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to yield 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

  • Amidation:

    • Suspend the carboxylic acid in an inert solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIEA).

    • Add ethylamine and stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with aqueous acid, base, and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the final compound.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Therapeutic Applications and Future Directions

Based on the structural analysis, N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide holds promise in several therapeutic areas, primarily driven by the nitroaromatic moiety.

Anti-infective Agents

The most probable application is in the development of novel anti-infective agents, particularly against anaerobic bacteria or parasites where nitroreductase enzymes are prevalent. The compound could be investigated for activity against:

  • Mycobacterium tuberculosis

  • Helicobacter pylori

  • Giardia lamblia

  • Trichomonas vaginalis

Hypoxia-Activated Anticancer Drugs

The solid tumor microenvironment is often hypoxic, providing an opportunity for selective activation of nitroaromatic pro-drugs. This compound could be explored as a potential anticancer agent, particularly for solid tumors that are resistant to conventional therapies.

Future Research

Future research on this and related compounds should focus on:

  • Synthesis of an analog library: To explore the structure-activity relationship (SAR) of the N-alkyl carboxamide and other positions of the pyrazole ring.

  • In-depth biological evaluation: Screening against a wide range of bacterial, parasitic, and cancer cell lines.

  • Mechanism of action studies: To confirm the role of bio-reduction and identify the specific enzymes involved.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

Conclusion

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide represents a fascinating chemical entity with significant potential in medicinal chemistry. By leveraging the privileged nature of the pyrazole scaffold, the selective bio-activation of the nitro group, and the modulating effects of the carboxamide linkage, this compound serves as a valuable starting point for the design of novel therapeutics. The insights and protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this and related molecules, with the ultimate goal of addressing unmet medical needs.

References

  • The pyrazole scaffold: a versatile framework in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Nitroaromatic Drugs: A Comeback of an Old Class of Therapeutics. Trends in Pharmacological Sciences. [Link]

  • The role of the carboxamide group in drug design. Journal of Medicinal Chemistry. [Link]

  • Lipinski's Rule of Five. Advanced Drug Delivery Reviews. [Link]

  • HBTU: A highly effective peptide coupling reagent. Tetrahedron Letters. [Link]

The 4-Nitro Group in Pyrazole-5-Carboxamides: An Electronic Keystone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The pyrazole-5-carboxamide scaffold is a cornerstone in modern drug discovery, prized for its synthetic tractability and diverse pharmacological activities.[1][2] The introduction of substituents onto the pyrazole ring is a critical strategy for modulating a compound's physicochemical and biological properties. Among these, the 4-nitro group stands out for its profound and predictable electronic influence. This guide provides an in-depth analysis of the electronic properties of the 4-nitro group when installed at the C4 position of pyrazole-5-carboxamides. We will explore its powerful electron-withdrawing effects, the resulting impact on molecular reactivity and physicochemical characteristics, and its strategic application in the design of bioactive agents. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and rational utilization of this pivotal chemical motif.

The Fundamental Electronic Nature of the Nitro Group

The nitro group (–NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[3] Its powerful electronic influence stems from a combination of two fundamental effects: the inductive effect (-I) and the resonance effect (-M).

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling electron density away from the atom to which it is attached through the sigma (σ) bond framework. This effect deactivates the entire aromatic ring to some extent.[4]

  • Resonance Effect (-M): The nitro group can participate in resonance, delocalizing electron density from the pyrazole ring onto its own oxygen atoms. This effect is particularly pronounced when the nitro group is attached to an aromatic system, as it specifically reduces electron density at the positions ortho and para to its point of attachment.[4]

In the context of the pyrazole ring, the C4 position is electronically analogous to the para position in a benzene ring relative to the ring nitrogens. Therefore, a nitro group at C4 exerts a strong and direct electron-withdrawing pull on the ring's π-system. This dual -I and -M character profoundly alters the chemical environment of the entire pyrazole-5-carboxamide scaffold.[5]

Impact on the Pyrazole-5-Carboxamide Scaffold

The introduction of a 4-nitro group fundamentally re-engineers the electronic landscape of the pyrazole-5-carboxamide core, leading to predictable changes in reactivity, physicochemical properties, and spectroscopic signatures.

Influence on Ring Electronics and Reactivity

The pyrazole ring is inherently electron-rich, making it susceptible to electrophilic substitution, typically at the C4 position.[6] The presence of a 4-nitro group drastically reverses this character.

  • Deactivation towards Electrophilic Substitution: The strong electron-withdrawing nature of the nitro group makes the pyrazole ring significantly less nucleophilic and thus highly resistant to further electrophilic attack.[3]

  • Activation towards Nucleophilic Substitution: Conversely, the reduction in electron density makes the pyrazole ring, particularly the C3 and C5 positions, more susceptible to nucleophilic aromatic substitution (SNAr). While less common than in other systems, this can be a viable synthetic route for further derivatization. Studies on related nitropyrazoles have shown that a nitro group at position 5 is significantly more reactive towards nucleophiles than one at position 3, highlighting the nuanced electronic environment of the ring.[7]

  • Increased Acidity of N-H Proton: The electron-withdrawing effect propagates to the N1 position, increasing the acidity of the N-H proton. This facilitates deprotonation and subsequent N-alkylation or N-arylation reactions.

Modulation of Physicochemical Properties

The electronic changes directly translate to altered physicochemical properties crucial for drug development:

  • Acidity/Basicity (pKa): The pyrazole N2 atom is basic. The 4-nitro group reduces the electron density on this nitrogen, decreasing its basicity (lowering its pKa).

  • Dipole Moment: The nitro group introduces a strong local dipole, significantly increasing the overall molecular dipole moment. This can enhance interactions with polar protein residues.

  • Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, providing additional points of interaction with biological targets.

Spectroscopic Signatures

The electronic perturbation caused by the 4-nitro group is readily observable through standard spectroscopic techniques, aiding in structural confirmation.

Spectroscopic Data Observation upon 4-Nitration Rationale
¹H NMR The C3-H and N1-H protons shift downfield (to a higher ppm).Deshielding effect due to the reduced electron density of the pyrazole ring.
¹³C NMR The C4 carbon signal shifts significantly downfield. C3 and C5 carbons also experience a downfield shift, though typically to a lesser extent.[8]Direct deshielding of C4 due to attachment of the electronegative group. Ring-wide electron withdrawal deshields other ring carbons.
IR Spectroscopy Appearance of two strong characteristic bands around 1500-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).These are the classic vibrational frequencies for the N-O bonds of a nitro group.

Table 1. Expected shifts in spectroscopic data following the introduction of a 4-nitro group to a pyrazole-5-carboxamide scaffold.

Synthesis and Characterization: A Practical Workflow

The synthesis of 4-nitropyrazole-5-carboxamides is typically achieved by direct nitration of the parent pyrazole-5-carboxamide. The subsequent characterization is a self-validating process requiring a confluence of data from multiple analytical techniques.

Experimental Protocol: Synthesis of a 4-Nitropyrazole-5-Carboxamide

This protocol describes a general method for the electrophilic nitration of a pyrazole ring at the C4 position.[9][10]

Causality: The use of a strong acid mixture, such as fuming nitric acid and sulfuric acid, is essential. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Precursor Addition: Slowly add the starting pyrazole-5-carboxamide to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Agent Addition: Add fuming nitric acid dropwise to the solution, maintaining the temperature at 0-5 °C. The rate of addition must be carefully controlled to prevent an exothermic runaway reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a minimal amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-nitropyrazole-5-carboxamide.

Workflow for Structural Verification

Confirming the identity and purity of the synthesized compound is paramount. The following workflow ensures a validated result.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_validation Final Validation Start Crude Product (Post-Workup) TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR If pure MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR Final Pure, Validated 4-Nitropyrazole- 5-Carboxamide IR->Final Data consistent

Caption: Workflow for the characterization and validation of synthesized 4-nitropyrazole-5-carboxamides.

Applications in Drug Design and Medicinal Chemistry

The strong, predictable electronic properties of the 4-nitro group are strategically leveraged in medicinal chemistry to fine-tune the activity and properties of pyrazole-5-carboxamide-based drug candidates.

The Nitro Group as a Modulator of Biological Activity

The electron-withdrawing nature of the nitro group can enhance binding affinity through several mechanisms. It can modify the electronics of the carboxamide linker or other parts of the molecule to optimize interactions with a target protein. Furthermore, the nitro group itself can act as a key pharmacophoric element, forming crucial hydrogen bonds or dipole-dipole interactions within a protein's active site.[6]

The logical progression from the electronic properties of the nitro group to its impact on a drug candidate's profile is illustrated below.

G A 4-Nitro Group (-I, -M Effects) B Strong Electron Withdrawal A->B C Altered Ring Electronics & Acidity B->C E Enhanced H-Bonding Capability B->E D Modified Physicochemical Properties (pKa, logP) C->D F Modulated Biological Activity D->F E->F

Caption: Causal relationship between the 4-nitro group's electronics and biological activity.

Case Study: SAR of Cholinesterase Inhibitors

A compelling example of the 4-nitro group's impact is found in a series of 4-arylazo-3,5-diamino-N-tosyl-1H-pyrazole-1-carboxamides designed as cholinesterase (ChE) inhibitors.[11][12] The structure-activity relationship (SAR) clearly demonstrates the benefit of a strongly electron-withdrawing substituent.

Compound ID R Group (at para-position of arylazo moiety) AChE Kᵢ (nM) BChE Kᵢ (nM)
5a -H (Unsubstituted)30.15 ± 2.0347.98 ± 3.82
5d -OCH₃ (Electron-Donating)39.88 ± 1.9545.69 ± 4.01
5e -NO₂ (Electron-Withdrawing)20.86 ± 1.61 31.21 ± 2.51
5h -NO₂ (at meta-position)22.79 ± 1.8332.12 ± 2.77
THA (Reference) -164.40 ± 20.8498.71 ± 10.93

Table 2. Structure-Activity Relationship (SAR) data for pyrazole-carboxamide cholinesterase inhibitors, adapted from Gul et al.[11][12] The 4-nitro substituted compound (5e) was the most potent inhibitor of Acetylcholinesterase (AChE).

The data clearly shows that compound 5e , bearing the 4-nitro group, is the most potent AChE inhibitor in the series, with a significantly lower inhibition constant (Kᵢ) than the unsubstituted or electron-donating group-substituted analogues.[11][12] This highlights how the strong electron-withdrawing nature of the nitro group can be exploited to optimize ligand-target interactions and enhance biological potency.

Conclusion

The 4-nitro group is far more than a simple substituent; it is a powerful electronic tool for the medicinal chemist. Its strong, predictable electron-withdrawing properties, mediated through both inductive and resonance effects, fundamentally alter the character of the pyrazole-5-carboxamide scaffold. This influence manifests in modified reactivity, modulated physicochemical properties, and distinct spectroscopic signatures. As demonstrated in structure-activity relationship studies, these electronic perturbations can be rationally harnessed to enhance biological activity. A thorough understanding of the electronic properties of the 4-nitro group is therefore essential for any researcher working on the design and synthesis of novel pyrazole-5-carboxamide-based therapeutics.

References

  • The nitro and nitroso groups. (n.d.). Google Books.
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical, Biological and Physical Sciences.
  • Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity. (n.d.).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.).
  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). Journal of Molecular Structure.
  • Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • Nitro compound. (n.d.). Wikipedia.
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022).
  • In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. (2025).
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). LMU Open Access.
  • Gul, H. I., et al. (2026).
  • Gul, H. I., et al. (2026). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation.
  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2025).
  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (2025).
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics.
  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a compound of interest in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, offering insights into the strategic considerations behind each step.

Introduction

Pyrazole carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, finding applications in pharmaceuticals and agrochemicals.[1][2] The synthetic versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This application note details a reliable two-stage synthetic pathway to N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, commencing with the synthesis of the key intermediate, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, followed by an amide coupling reaction.

Synthetic Strategy

The synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is most effectively approached through a convergent strategy. This involves the initial preparation of the core heterocyclic structure, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, which is subsequently activated and coupled with ethylamine to yield the final product. This approach allows for the late-stage introduction of the ethylamide moiety, which is advantageous for library synthesis and structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Pyrazole Carboxylic Acid Intermediate cluster_1 Stage 2: Amide Coupling A 1-Methyl-1H-pyrazole-5-carboxylic acid B Nitration A->B HNO3/H2SO4 C 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid B->C D 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid E Activation D->E SOCl2 or (COCl)2 F Acyl Chloride Intermediate E->F H N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide F->H G Ethylamine G->H

Caption: General workflow for the synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Experimental Protocols

Part 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

This procedure outlines the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid. The nitration of pyrazole rings is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.[3]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methyl-1H-pyrazole-5-carboxylic acidC₅H₆N₂O₂126.115.0 g39.6
Concentrated Sulfuric Acid (98%)H₂SO₄98.0820 mL-
Fuming Nitric Acid (90%)HNO₃63.015 mL-
IceH₂O18.02As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 1-methyl-1H-pyrazole-5-carboxylic acid (5.0 g, 39.6 mmol) to concentrated sulfuric acid (20 mL).

  • Stir the mixture until all the solid has dissolved, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the pyrazole carboxylic acid over a period of 30 minutes, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring.

  • The precipitated product, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum to yield a pale yellow solid.

Part 2: Synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

This stage involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation with ethylamine. The use of thionyl chloride is a common and effective method for the preparation of acyl chlorides from carboxylic acids.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acidC₅H₃N₃O₄171.093.0 g17.5
Thionyl ChlorideSOCl₂118.975 mL69.4
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9330 mL-
N,N-Dimethylformamide (DMF)C₃H₇NO73.092 drops-
Ethylamine (70% in water)C₂H₅NH₂45.082.5 mL29.8
Triethylamine(C₂H₅)₃N101.195 mL36.1
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a 100 mL round-bottom flask containing 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (3.0 g, 17.5 mmol) and a magnetic stir bar, add anhydrous dichloromethane (30 mL).

  • Add a catalytic amount of N,N-dimethylformamide (2 drops).

  • Slowly add thionyl chloride (5 mL, 69.4 mmol) to the suspension at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The solid should dissolve as the reaction progresses.

  • After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (20 mL) and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of ethylamine (2.5 mL, 29.8 mmol) and triethylamine (5 mL, 36.1 mmol) in dichloromethane (10 mL).

  • Add the ethylamine solution dropwise to the cold acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide as a solid.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the ethyl and methyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro group N-O stretches.

  • Melting Point: To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with appropriate care and use proper dispensing techniques.

  • Organic solvents are flammable and should be handled away from ignition sources.

References

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). - ResearchGate. (URL: [Link])

Sources

Application Note: Strategies and Protocols for Amide Bond Formation in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs like Celecoxib, Sildenafil, and Rimonabant.[1] The functionalization of the pyrazole ring, particularly through the formation of pyrazole-carboxamides, is a critical strategy for modulating the pharmacological properties of these molecules.[2] Amide bond formation is the most frequently performed reaction in drug discovery, yet its application to heterocyclic systems like pyrazoles presents unique challenges.[3][4]

The electronic properties of the pyrazole ring—an aromatic heterocycle with two adjacent nitrogen atoms—can influence the reactivity of an attached carboxylic acid. Pyrazole itself is a weak base, and the electron-withdrawing nature of the ring can affect the nucleophilicity of the amine and the electrophilicity of the activated carboxyl group.[5][6] This note provides a comprehensive guide for researchers, offering an in-depth analysis of reaction conditions, a selection of robust protocols, and troubleshooting advice for the successful synthesis of pyrazole amides.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the amine nucleophile.[7]

This process is mediated by "coupling reagents." The general workflow involves three key components:

  • Carboxylic Acid Activation: The coupling reagent reacts with the pyrazole carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride.[3][7]

  • Nucleophilic Attack: The desired amine attacks the activated carbonyl carbon.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the leaving group (derived from the coupling reagent) and forming the stable amide bond.

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to ensure the amine partner remains in its free, nucleophilic form.[2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Pyrazole Carboxylic Acid Activation 1. Acid Activation (Formation of Active Intermediate) Start->Activation Amine Primary or Secondary Amine Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagent + Additive + Base Reagents->Activation Activation->Coupling Workup Aqueous Wash (e.g., 1N HCl, NaHCO₃) Coupling->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Purified Pyrazole Amide Purification->Product

Caption: General workflow for pyrazole amide synthesis.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the risk of epimerization (for chiral acids), cost, and the desired reaction conditions.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are widely used due to their accessibility and cost-effectiveness.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

  • EDC (or EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is water-soluble, meaning the urea byproduct can be easily removed during aqueous workup.[9] This is a significant advantage over Dicyclohexylcarbodiimide (DCC), whose dicyclohexylurea (DCU) byproduct is often difficult to remove.

  • Additives (HOBt, HOAt): The O-acylisourea intermediate can rearrange into a stable N-acylurea, a common side reaction that halts the desired amide formation.[9] To prevent this and reduce the risk of racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[9] These additives act as acyl transfer agents, trapping the activated acid as a less reactive but more stable active ester, which then cleanly reacts with the amine.[10]

Uronium/Aminium Salts (e.g., HATU, HBTU)

These reagents are among the most efficient and are preferred for difficult couplings, such as those involving sterically hindered amines or electron-poor carboxylic acids.[11]

  • HATU: (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is based on the HOAt scaffold. It is known for its high reactivity, fast reaction times, and low rates of racemization.[11][12] It is particularly effective for synthesizing pyrazole-carboxamides.[1]

  • Mechanism: Uronium salts react with the carboxylate to form an activated -OAt or -OBt ester. It is crucial to pre-activate the acid with the uronium reagent before adding the amine, as uronium reagents can react directly with primary or secondary amines to form an unwanted guanidinium byproduct.[13]

Phosphonium Salts (e.g., PyBOP, BOP)

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly efficient. A key advantage over uronium salts is that they do not react with the free amine, which allows for a one-pot procedure where all components can be mixed together.[3][13] However, they generate carcinogenic HMPA (hexamethylphosphoramide) or related phosphine oxide byproducts that can be difficult to remove.

G cluster_0 Carbodiimide Pathway (EDC) cluster_1 Uronium Pathway (HATU) PzCOOH_EDC Pz-COOH O_Acylisourea O-Acylisourea (Reactive) PzCOOH_EDC->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_EDC Pz-CONR₂ HOBt_Ester->Amide_EDC + R₂NH Amine_EDC R₂NH PzCOOH_HATU Pz-COOH HOAt_Ester HOAt Active Ester (Highly Reactive) PzCOOH_HATU->HOAt_Ester + HATU HATU HATU->HOAt_Ester Amide_HATU Pz-CONR₂ HOAt_Ester->Amide_HATU + R₂NH Amine_HATU R₂NH

Caption: Simplified activation pathways for EDC/HOBt vs. HATU.

Protocol Showcase: Synthesis of a Model Pyrazole Amide

To illustrate these principles, we present two detailed protocols for the synthesis of N-benzyl-1-phenyl-1H-pyrazole-4-carboxamide from 1-phenyl-1H-pyrazole-4-carboxylic acid and benzylamine.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol represents a classic, cost-effective method suitable for many pyrazole systems.

Materials:

  • 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt·H₂O (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or CH₂Cl₂ (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Reagent Addition: Add HOBt·H₂O (1.2 eq), benzylamine (1.1 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 5 minutes.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. Causality: Adding the EDC last and at 0°C helps control the initial exothermic reaction and minimizes side product formation.[9][14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is also removed in these washes.[9]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole amide.

Protocol 2: HATU Mediated Coupling

This protocol is ideal for more challenging substrates or when higher yields and faster reaction times are desired.

Materials:

  • 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Benzylamine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate, 1N HCl (aq), Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF (to make a ~0.2 M solution).

  • Pre-activation: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 20-30 minutes. Causality: This pre-activation step is crucial. It allows the HATU to fully activate the carboxylic acid to form the HOAt ester before the amine is introduced, preventing the formation of guanidinium byproducts.[1][13]

  • Amine Addition: Add benzylamine (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 1N HCl (2x) and brine (1x).[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure pyrazole amide. Yields are often in the 80-95% range.[1]

Optimization and Troubleshooting

Amide coupling reactions can sometimes be problematic. The following table outlines common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent. 2. Wet solvent or reagents. 3. Insufficient base. 4. Sterically hindered substrates.1. Use fresh, high-quality coupling reagents. 2. Use anhydrous solvents and dry reagents thoroughly. 3. Ensure adequate base (2-3 eq) is present to neutralize acids and deprotonate the amine salt. 4. Switch to a more powerful reagent like HATU or PyAOP. Increase reaction temperature (e.g., to 40-50 °C) and time.[11][15]
Formation of N-acylurea Rearrangement of the O-acylisourea intermediate (with carbodiimides).Ensure an additive like HOBt or HOAt is used (at least 1 eq).[9]
Guanidinium Byproduct Reaction of uronium reagent (e.g., HATU) with the amine before acid activation.Always pre-activate the carboxylic acid with HATU and base for 20-30 minutes before adding the amine.[13]
Epimerization (Racemization) Over-activation of the carboxylic acid, prolonged reaction times, or use of a strong base.Use additives like HOBt or, preferably, HOAt. Use a weaker, non-nucleophilic base like DIPEA instead of TEA or DMAP. Keep reaction times as short as possible and temperatures low.
Unprotected N-H on Pyrazole If the pyrazole ring itself has an N-H proton, it can be acidic and may compete in side reactions.Protect the pyrazole N-H with a suitable protecting group (e.g., Boc, SEM) before coupling, if necessary.[15][16]

Comparative Data

The following table provides a general comparison of common coupling conditions for pyrazole amide synthesis based on literature precedents. Actual results will vary based on specific substrates.

Coupling System Typical Stoichiometry (Acid:Amine:Reagent:Base) Solvent Temp. Time Pros Cons
EDC / HOBt 1 : 1.1 : 1.2 : 2.5DMF, DCM0°C to RT12-24 hCost-effective; water-soluble byproduct.[9][17]Slower; risk of N-acylurea side product.[9]
HATU / DIPEA 1 : 1.2 : 1.2 : 2.5DMFRT2-4 hVery high yield; fast; low racemization.[1]Expensive; requires pre-activation.[13]
PyBOP / DIPEA 1 : 1.1 : 1.2 : 3.0DMF, DCMRT4-12 hHigh yield; one-pot possible.[3]Phosphine oxide byproduct can be difficult to remove.
SOCl₂ / Base 1 : 1.2 : 1.5 : 2.0DCM, THF0°C to RT2-16 hInexpensive; highly reactive acyl chloride intermediate.Harsh conditions; not suitable for sensitive functional groups.[2][18]

Conclusion

The synthesis of pyrazole-carboxamides is a vital transformation in medicinal chemistry. Success hinges on a rational selection of coupling reagents and careful control of reaction conditions. For routine syntheses, the EDC/HOBt system offers a reliable and economical choice, provided that workup is designed to remove byproducts effectively. For challenging substrates, high-value intermediates, or when reaction time is critical, the HATU/DIPEA system is the superior choice, delivering high yields and purity with minimal side reactions, provided the pre-activation step is correctly implemented. By understanding the causality behind each protocol step and anticipating potential side reactions, researchers can confidently and efficiently access a wide array of valuable pyrazole amide derivatives.

References

  • Jaisankar, K. R., et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 80-84. Available at: [Link]

  • Li, Y., et al. (2019). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 67(8), 847-854. Available at: [Link]

  • Li, Y., et al. (2019). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available at: [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6). Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Al-Hourani, B. J. (2025). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Contente, M. L., & Paradisi, F. (2021). Biocatalytic amide bond formation. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 16, 1146-1154. Available at: [Link]

  • Kumar, A., et al. (2020). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Zhang, C., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules, 27(2), 469. Available at: [Link]

  • Sharma, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1893-1897. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. LibreTexts. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.com. Available at: [Link]

  • Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. Available at: [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Available at: [Link]

  • University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8. University of Glasgow. Available at: [Link]

  • Guchhait, S. K., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(1), 165-173. Available at: [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Available at: [Link]

  • Reddit. (2025). What is the correct order of addition for EDCI and HOBt?. r/Chempros. Available at: [Link]

Sources

Reduction methods for the nitro group in N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemoselective Reduction of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Abstract

The transformation of a nitro group into a primary amine is a fundamental and enabling step in synthetic organic and medicinal chemistry. This application note provides a detailed guide for the chemoselective reduction of the nitro group in N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide to yield the corresponding 4-amino derivative. The presence of a reducible carboxamide functionality necessitates careful selection of reaction conditions to ensure high selectivity and yield. We present and compare three robust protocols: classic catalytic hydrogenation, metal-mediated reduction with tin(II) chloride, and catalytic transfer hydrogenation. Each protocol is detailed with step-by-step instructions, mechanistic insights, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of the 4-Aminopyrazole Scaffold

The target substrate, N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, is a functionalized heterocyclic compound. The nitro group, while a powerful electron-withdrawing group, often serves as a synthetic handle for the introduction of an amino group.[1] The resulting product, 4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide[2], is a versatile building block for the synthesis of more complex molecules with potential biological activity, as pyrazole derivatives are a cornerstone in medicinal chemistry.[1]

The primary challenge in this transformation is the chemoselective reduction of the aromatic nitro group in the presence of the N-ethyl-carboxamide moiety. While amides are generally stable, harsh reducing agents or conditions can lead to their unwanted conversion to amines.[3] Therefore, this guide focuses on methods known for their high functional group tolerance.[4][5][6]

Comparative Overview of Selected Reduction Methodologies

Three distinct, reliable, and widely-used methods have been selected for this guide. The choice among them will depend on available equipment, safety considerations, scale, and desired purity profile.

FeatureMethod 1: Catalytic HydrogenationMethod 2: Tin(II) Chloride ReductionMethod 3: Catalytic Transfer Hydrogenation
Principle Heterogeneous catalysis with H₂ gas.Stoichiometric reduction with a metal salt.Heterogeneous catalysis with H-donor.
Chemoselectivity Good, but can affect other groups.[7]Excellent for nitro groups over amides.[4][8]Excellent, avoids high-pressure H₂.[9]
Safety Requires handling of flammable H₂ gas.[10]Tin compounds have toxicity concerns.[10]Avoids H₂ gas; ammonium formate is benign.
Workup Simple catalyst filtration.[10]Can be complex due to tin salt removal.[10]Simple catalyst filtration.[6]
Scalability Excellent for industrial scale.[11]Suitable for lab scale; waste generation is a factor.Excellent for both lab and larger scale.
Environmental "Green" method with water as a byproduct.[10]Generates significant metallic waste.Generally considered environmentally friendly.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Principle and Rationale

Catalytic hydrogenation is a classic and highly efficient method for nitro group reduction. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on a carbon support (Pd/C). The nitro compound adsorbs to the catalyst surface, where it reacts with activated hydrogen.[12] This method is often high-yielding and clean, with water as the only stoichiometric byproduct. For this substrate, careful control of pressure and temperature is sufficient to preserve the amide bond.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in EtOH/MeOH B Add Pd/C Catalyst A->B slurry C Pressurize with H₂ Gas (e.g., 50 psi) B->C D Stir at RT (Monitor by TLC) C->D E Vent and Purge with N₂ D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify (if needed) G->H

Fig 1. Workflow for Catalytic Hydrogenation.
Detailed Protocol

Materials:

  • N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), ~5-10 mol% by weight

  • Ethanol (EtOH) or Methanol (MeOH)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Celite® or another filter aid

  • Nitrogen gas (for purging)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve the nitro-pyrazole substrate (1.0 eq) in a sufficient volume of ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen).

  • Seal the reaction vessel and purge it several times with nitrogen gas before carefully introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-60 psi).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-aminopyrazole product. The product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Method 2: Metal-Mediated Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Principle and Rationale

Reduction with tin(II) chloride is a classic, robust, and highly chemoselective method for converting aromatic nitro compounds to anilines.[8][10][13] The reaction proceeds in an acidic medium (typically HCl) where Sn(II) acts as the reducing agent, undergoing oxidation to Sn(IV) through a series of single-electron transfers.[14] This method's key advantage is its exceptional tolerance for other reducible functional groups, including esters, ketones, and, critically, amides.[4][6] The main drawback is the workup, which requires neutralization and can involve cumbersome tin salt precipitates.[10]

G cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in EtOH B Add SnCl₂·2H₂O A->B C Heat to Reflux (Monitor by TLC) B->C D Cool to RT & Concentrate C->D E Basify with aq. NaOH/NaHCO₃ (to pH > 8) D->E F Extract with EtOAc E->F G Dry, Filter, Concentrate F->G H Purify (if needed) G->H

Fig 2. Workflow for Tin(II) Chloride Reduction.
Detailed Protocol

Materials:

  • N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq)

  • Absolute Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH, e.g., 2 M) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-pyrazole substrate (1.0 eq) in absolute ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution in portions.

  • Heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the resulting residue in an ice bath and slowly add aqueous NaOH or NaHCO₃ solution with vigorous stirring until the pH is basic (pH > 8). A thick, white precipitate of tin salts will form.

  • Extract the aqueous slurry multiple times with ethyl acetate. The product will be in the organic layer.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification via column chromatography may be necessary to remove any remaining tin-related impurities.

Method 3: Catalytic Transfer Hydrogenation (CTH)

Principle and Rationale

Catalytic transfer hydrogenation offers the benefits of catalytic reduction without the need for specialized high-pressure equipment or handling flammable hydrogen gas.[9] In this method, a stable, convenient hydrogen donor, such as ammonium formate (HCOONH₄), decomposes in situ on the catalyst surface to provide the hydrogen required for the reduction.[4][15] This technique is known for its mild conditions and excellent chemoselectivity, making it highly suitable for molecules with sensitive functional groups like the target amide.[16]

G cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in MeOH B Add Ammonium Formate A->B C Carefully Add Pd/C B->C D Heat to Reflux (Monitor by TLC) C->D E Cool to RT D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify (if needed) G->H

Sources

Monoselective N-Ethylation of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide: Reagents, Mechanistic Insights, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Context

The functionalization of pyrazole-based scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 1-methyl-4-nitro-1H-pyrazole-5-carboxamide and its derivatives are vital intermediate building blocks in the synthesis of pyrazolopyrimidinone PDE5 inhibitors (such as sildenafil analogues) and novel anti-parasitic agents [1].

However, achieving highly monoselective N-ethylation on the primary 5-carboxamide group of this scaffold presents significant synthetic hurdles. The primary amide nitrogen is natively a poor nucleophile due to the resonance withdrawal of the carbonyl group. In our target substrate, this nucleophilicity is further suppressed by the strong, electron-withdrawing 4-nitro substituent on the adjacent pyrazole ring.

Classical alkylation methods involving strongly basic conditions (e.g., Sodium Hydride) combined with reactive alkyl halides (e.g., Ethyl Iodide) often fail to selectively yield the secondary N-ethyl amide. Instead, they drive the reaction toward a difficult-to-separate mixture of unreacted starting material, the desired monoalkylated product, and the over-alkylated N,N-diethyl tertiary amide byproduct. Consequently, researchers must pivot to highly specific reagents that natively suppress the second alkylation step.

Reagent Selection and Causality

To navigate the kinetic and thermodynamic traps of amide functionalization, we outline two distinct reaction paradigms:

A. Solid Alkylating Agents: Phenyltriethylammonium Iodide (PhEt₃NI)

Recent advancements in monoselective functionalization utilize quaternary ammonium salts as solid, non-volatile alkyl group donors [2].

  • Mechanistic Causality: When treated with a mild base like Cesium Carbonate (Cs₂CO₃) at elevated temperatures, PhEt₃NI transfers an ethyl group to the deprotonated amide. The leaving group is N,N-diethylaniline. Because N,N-diethylaniline is a bulky, non-nucleophilic, and relatively volatile byproduct, it is driven out of the reaction matrix (or remains inert), completely preventing consecutive ethylation of the newly formed secondary amide. This creates a self-terminating, monoselective pathway.

B. Classical Alkylation: Ethyl Iodide (EtI) with Sodium Hydride (NaH)
  • Mechanistic Causality: NaH irreversibly deprotonates the primary amide, creating an ambident nucleophile. While Ethyl Iodide is highly electrophilic and ensures rapid N-C bond formation, the resulting secondary amide (N-ethyl) is actually more sterically accommodated to stabilize a secondary anion than the starting primary amide. Thus, as soon as the secondary amide is formed, it competes aggressively for remaining EtI, causing runaway N,N-diethylation. This requires extreme temperature control and strict stoichiometric limitations to maintain acceptable yields.

Quantitative Data Summary

The table below summarizes the expected outcomes and analytical metrics when applying these reagents to 1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Reagent SystemBase / SolventTemp / TimeMono-Ethylation YieldOveralkylation (Di-Ethyl)Scalability
PhEt₃NI (3.0 eq)Cs₂CO₃ / Toluene120 °C / 16 h~92% < 1% Excellent (Easy purification)
EtI (1.05 eq)NaH / DMF0 °C to RT / 4 h~55–60% ~25–30% Moderate (Requires chromatography)
Diethyl Sulfate (1.2 eq)K₂CO₃ / DMF60 °C / 8 h~45% ~35% Poor (High toxicity risk)

Reaction Pathway Visualization

G Substrate 1-Methyl-4-nitro-1H- pyrazole-5-carboxamide PhEt3NI PhEt3NI / Cs2CO3 (Solid Alkylating Agent) Substrate->PhEt3NI EtI EtI / NaH (Classical SN2) Substrate->EtI MonoProduct N-Ethyl-1-methyl-4-nitro- 1H-pyrazole-5-carboxamide (Target Product) PhEt3NI->MonoProduct Monoselective (>90% yield) EtI->MonoProduct Moderate Yield (~60%) DiProduct N,N-Diethyl Byproduct (Overalkylation) EtI->DiProduct Runaway Reaction (~30%)

Comparative N-ethylation pathways for 1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Experimental Protocols

To ensure rigorous scientific integrity, both protocols are constructed as self-validating workflows. Analytical checkpoints are integrated so the chemist can definitively confirm causality at critical junctions.

Protocol A: Highly Monoselective N-Ethylation using PhEt₃NI

Objective: Maximize the yield of the secondary N-ethyl amide while completely suppressing tertiary amide formation.

  • Reagent Preparation: To an oven-dried, 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1.0 mmol, 170 mg).

  • Base and Donor Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 651 mg) and Phenyltriethylammonium iodide (PhEt₃NI, 3.0 mmol, 915 mg).

    • Causality Check: Cs₂CO₃ is chosen over KOH or NaH to prevent nucleophilic attack or hydrolysis of the 5-carboxamide linkage, keeping the reaction strictly in the deprotonation-alkylation pathway [2].

  • Solvation and Heating: Suspend the solid mixture in anhydrous toluene (10 mL). Purge the flask with N₂ for 5 minutes. Heat the mixture to 120 °C using an oil bath under a reflux condenser for 16 hours.

  • Validation Check (TLC): Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material (

    
    ) should cleanly disappear, replaced by a single distinct spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute the suspension with Ethyl Acetate (20 mL) and wash with 1M aqueous HCl (2 × 15 mL).

    • Causality Check: The acidic wash protonates the N,N-diethylaniline byproduct formed during the ethyl transfer, rendering it highly water-soluble and stripping it entirely from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude solid routinely achieves >95% purity and can be further recrystallized from EtOH.

Protocol B: Classical Alkylation using Ethyl Iodide

Objective: Execute rapid N-ethylation using standard lab reagents, acknowledging the requirement for downstream chromatographic separation.

  • Activation: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1.0 mmol, 170 mg) in anhydrous DMF (5 mL).

  • Deprotonation: Cool the solution strictly to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 mmol, 44 mg) in portions over 10 minutes.

    • Causality Check: Bubbling (H₂ gas evolution) serves as internal validation of amide deprotonation. Strict 0 °C adherence prevents the strongly basic conditions from triggering S_NAr (nucleophilic aromatic substitution) degradation on the 4-nitro-pyrazole ring.

  • Alkylation: Stir at 0 °C for 30 minutes, then add Ethyl Iodide (EtI, 1.05 mmol, 84 µL) dropwise. Do not exceed 1.05 equivalents to mitigate overalkylation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench and Extraction: Quench carefully with saturated aqueous NH₄Cl (10 mL) to neutralize remaining NaH. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 15 mL) to remove DMF.

  • Purification: Concentrate the organic layer. The crude mixture will contain the target N-ethyl amide and the N,N-diethyl byproduct. Purify using flash column chromatography (silica gel, gradient elution of DCM to 5% MeOH/DCM) to isolate the target fraction.

References

  • Reddy, A. V. R., Srinivas, G., Takshinamoorthy, C., Peruri, B. G., & Naidu, A. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Scientia Pharmaceutica, 84(3), 447-455.[Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319.[Link]

Application Notes & Protocols: Scalable Synthesis Routes for Nitro-Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on scalable and robust synthetic routes to nitro-pyrazole carboxamides. These scaffolds are of significant interest in medicinal and agrochemical research due to their diverse biological activities.[1] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure both technical accuracy and practical applicability. We present two primary, scalable synthetic pathways, complete with detailed, step-by-step protocols, quantitative data summaries, and mechanistic visualizations. All protocols are grounded in established chemical literature to ensure reliability and reproducibility.

Introduction: The Significance of the Nitro-Pyrazole Carboxamide Scaffold

The pyrazole ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The incorporation of a nitro group (-NO₂) and a carboxamide (-C(O)NR₂) moiety significantly modulates the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. This functionalization is key to unlocking a wide range of biological activities, from kinase inhibition in oncology to fungicidal action in agriculture.[3][4][5]

The challenge, particularly for industrial applications, lies in developing synthetic routes that are not only high-yielding but also scalable, cost-effective, and safe. This guide focuses on elucidating such pathways, emphasizing the strategic decisions that underpin a successful synthesis campaign from lab-scale research to pilot-plant production.

Core Synthetic Strategy: A Tale of Two Pathways

The synthesis of nitro-pyrazole carboxamides can be approached from two primary retrosynthetic strategies. The choice is dictated by the stability of intermediates, the desired regiochemistry of the nitro group, and the potential for functional group interference.

  • Pathway A: Late-Stage Amidation. This is the most common and often most flexible approach. It involves the initial construction and nitration of a pyrazole carboxylic acid ester, followed by hydrolysis and subsequent amide coupling. Its primary advantage is the ability to diversify the amide group at the end of the synthesis, allowing for the creation of a library of compounds from a common intermediate.[6]

  • Pathway B: Late-Stage Nitration. In this alternative, the pyrazole carboxamide is constructed first, followed by the introduction of the nitro group. This pathway can be advantageous if the desired amine is sensitive to the conditions required for amide coupling with a pre-nitrated acid. However, the carboxamide group can influence the regioselectivity of the nitration and may itself be sensitive to harsh nitrating conditions.

The following sections provide detailed protocols primarily focusing on the more widely applicable and scalable Pathway A .

Overall Synthetic Workflow (Pathway A)

G cluster_0 Module 1: Pyrazole Core Synthesis cluster_1 Module 2: Regioselective Nitration cluster_2 Module 3: Amide Bond Formation P1 Protocol 1: Knorr Cyclocondensation P2 Protocol 2: Ester Hydrolysis P1->P2 Pyrazole-Ester P3 Protocol 3: Mixed-Acid Nitration P2->P3 Pyrazole-Carboxylic Acid P4 Protocol 4: Amidation P3->P4 Nitro-Pyrazole Carboxylic Acid Final Final P4->Final Final Product G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Nucleophilic Attack RCOOH Nitro-Pyrazole-COOH RCOCl Nitro-Pyrazole-COCl (Reactive Intermediate) RCOOH->RCOCl + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ Product Final Amide Product RCOCl->Product + R'₂NH / Et₃N - Et₃N·HCl Amine R'₂NH (Amine) Base Et₃N (Base)

Sources

Troubleshooting & Optimization

Overcoming solubility issues with N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common experimental challenges, with a primary focus on issues related to solubility. We provide field-proven insights and validated protocols to ensure the successful integration of this compound into your research workflows.

Introduction: Understanding the Solubility Challenge

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a molecule with a complex physicochemical profile. Its structure contains both polar and non-polar moieties, which dictates its solubility behavior. The pyrazole ring, the 4-nitro group, and the 5-carboxamide group are polar and capable of hydrogen bonding.[1][2] However, the presence of non-polar ethyl and methyl groups, combined with strong intermolecular forces like hydrogen bonding and π-π stacking in the solid state, can lead to high crystal lattice energy.[1] This high lattice energy makes it difficult for many solvents to effectively solvate the molecule, resulting in poor solubility, particularly in aqueous media. This guide provides a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why does N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide exhibit poor solubility in many common solvents?

A1: The limited solubility is a direct consequence of its molecular structure. Several factors contribute:

  • Strong Intermolecular Forces: In its solid, crystalline state, the molecules are held together by significant intermolecular forces, including hydrogen bonds (via the carboxamide group) and π-π stacking (via the aromatic pyrazole ring).[1] Overcoming this crystal lattice energy requires a solvent that can form strong, energetically favorable interactions with the molecule.

  • Polarity Mismatch: The molecule possesses both polar regions (nitro and carboxamide groups) and non-polar regions (ethyl and methyl groups).[1] This amphipathic nature means that neither highly polar solvents (like water) nor purely non-polar solvents (like hexane) are ideal for solubilization.

  • Weakly Basic Nature: Pyrazole rings are weakly basic.[1][2] This property can be leveraged for solubility enhancement in acidic conditions but contributes to low solubility in neutral or basic aqueous solutions where the molecule remains un-ionized.

Q2: What are the recommended starting solvents for initial solubility testing?

A2: Based on the structure, polar aprotic solvents are the most promising starting point. These solvents can effectively solvate both the polar and non-polar portions of the molecule.[2] We recommend screening the following solvents, starting with small quantities of your compound.

Solvent ClassRecommended SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are excellent at disrupting intermolecular forces and solvating diverse functional groups. DMSO is often used for creating high-concentration stock solutions.[2][3]
Polar Protic Ethanol, MethanolModerate These solvents can participate in hydrogen bonding but may be less effective than polar aprotic solvents due to their lower overall polarity compared to DMSO.[3][4]
Chlorinated Dichloromethane (DCM)Moderate DCM can be effective depending on the overall polarity of the pyrazole derivative.[3]
Aqueous Buffer Water, PBS (pH 7.4)Low to Insoluble The non-polar ethyl and methyl groups significantly reduce aqueous solubility.[3][5][6]

Q3: How significantly does temperature impact the solubility of this compound?

A3: Temperature has a major effect. For most solid organic compounds, solubility increases with temperature.[7] The added thermal energy helps overcome the intermolecular forces holding the crystal lattice together, allowing solvent molecules to solvate the individual compound molecules more easily.[1] If you are experiencing poor solubility, carefully heating the solution is a common and effective first step.[4] However, always be mindful of the compound's stability at elevated temperatures and the boiling point of your chosen solvent.

Q4: Can I use pH adjustment to improve aqueous solubility?

A4: Yes, this is a highly effective strategy for pyrazole derivatives. The pyrazole ring contains a weakly basic nitrogen atom that can be protonated by a strong acid to form a more soluble salt.[1][2] By lowering the pH of the aqueous medium (e.g., using 0.1 M HCl), you can significantly increase the solubility of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.[2][8] This technique is particularly useful during aqueous workups or for preparing formulations for certain biological assays. Conversely, in basic media, the compound will exist in its less soluble free base form.[2]

Troubleshooting Guide: Common Experimental Problems

Problem: "My compound precipitates when I dilute my concentrated DMSO stock solution into my aqueous cell culture medium."

This is a classic and frequent issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[9] The DMSO disperses, and the aqueous environment cannot keep the poorly soluble compound in solution.

Solutions:

  • Lower the Final Concentration: The simplest solution is to decrease the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Incorporate a Co-solvent: The use of a co-solvent system is a widely adopted and effective strategy.[1][10] A water-miscible organic solvent, like ethanol or propylene glycol, can be included in the final aqueous medium to increase the overall solvating power.[3][4]

  • Use Surfactants or Solubilizing Excipients: For in-vitro assays, adding a small, biologically tolerated amount of a non-ionic surfactant (e.g., Tween® 20) to the medium can help create micelles that encapsulate the hydrophobic compound, keeping it dispersed.[11]

  • Advanced Formulation: For highly problematic compounds, consider complexation with cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior and can form an inclusion complex with your compound, significantly enhancing its aqueous solubility.[9][11]

dot

G cluster_0 Troubleshooting Precipitation in Aqueous Media start Precipitation Observed on Dilution of DMSO Stock q1 Is lowering the final concentration acceptable for the experiment? start->q1 sol1 Decrease final concentration. Test solubility at target conc. q1->sol1 Yes q2 Can a co-solvent be tolerated in the assay? q1->q2 No end Re-evaluate experimental design or consider compound derivatization. sol1->end Still Precipitates sol2 Add co-solvent (e.g., Ethanol, PEG) to aqueous medium. Max 1-5% to start. q2->sol2 Yes q3 Is a surfactant or excipient compatible with the assay? q2->q3 No sol2->end Still Precipitates sol3 Formulate with low % Tween® 20 or complex with cyclodextrin. q3->sol3 Yes q3->end No sol3->end Still Precipitates

Caption: Decision workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Systematic Approach to Solubility Determination

This protocol provides a method for systematically identifying an appropriate solvent or co-solvent system using minimal amounts of your compound.

Objective: To identify a suitable solvent system for achieving a target concentration.

Materials:

  • N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

  • Selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water, PBS)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer and/or shaker

  • Heating block or water bath

Procedure:

  • Preparation: Weigh 1-2 mg of the compound into several separate vials.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent to be tested (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Room Temperature Solubilization: Vortex the vial vigorously for 1-2 minutes. Observe for dissolution. If the solid remains, place the vial on a shaker at room temperature for 30 minutes.

  • Heating: If the compound is not fully dissolved, place the vial in a heating block or water bath. Increase the temperature incrementally (e.g., to 40°C, then 60°C), vortexing at each step. Do not exceed the solvent's boiling point or a temperature that might cause degradation.[4]

  • Incremental Solvent Addition: If the compound remains insoluble after heating, add another aliquot of solvent (e.g., 100 µL) to decrease the concentration. Repeat steps 3 and 4.

  • Record Observations: Carefully record the solvent, the final concentration achieved, and the conditions (e.g., temperature) required for complete dissolution.

  • Co-Solvent Testing: If a single solvent is insufficient, use this protocol to test binary solvent systems.[4] Start by dissolving the compound in a minimal amount of a "good" solvent (like DMSO) and then titrate in the "poor" solvent (like water or PBS) until precipitation is observed. This helps define the tolerance of the system.

dot

G start Start: Weigh 1-2 mg Compound add_solvent Add 100 µL of Test Solvent start->add_solvent vortex_rt Vortex at Room Temperature add_solvent->vortex_rt check1 Is it dissolved? vortex_rt->check1 heat Heat Incrementally (e.g., 40°C -> 60°C) check1->heat No success Success: Record Solvent & Concentration check1->success Yes check2 Is it dissolved? heat->check2 add_more_solvent Add another 100 µL of Solvent check2->add_more_solvent No check2->success Yes add_more_solvent->vortex_rt fail Failure: Try a different solvent add_more_solvent->fail After multiple additions

Caption: Workflow for systematic solubility testing.

References

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Tech Support.
  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem Tech Support.
  • Alfei, S., et al. (2022).
  • Veranova. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • BenchChem. (2025). enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays. BenchChem Tech Support.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Tech Support.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Fisher Scientific. (n.d.).
  • Bassyouni, F. A., et al. (2025).
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • U.S. Army Research Laboratory. (n.d.). SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). DTIC.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

Sources

Stability of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Welcome to the technical support guide for N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, particularly concerning its stability in basic environments. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in reactions involving basic reagents or conditions.

Q1: What are the primary degradation pathways for N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide under basic conditions?

A1: The molecule possesses two primary sites susceptible to degradation in the presence of a base: the carboxamide functional group and the electron-deficient pyrazole ring.

  • Base-Catalyzed Amide Hydrolysis: This is the most common degradation pathway. The amide group, while generally stable, can be hydrolyzed under forcing basic conditions (e.g., high concentration of hydroxide, elevated temperatures)[1]. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon. This forms an unstable tetrahedral intermediate which then collapses, expelling the ethylamine conjugate base as a leaving group. An irreversible acid-base reaction between the carboxylic acid product and the amine leaving group drives the reaction to completion, forming the carboxylate salt and ethylamine[2][3].

  • Reactivity of the Pyrazole Ring: The pyrazole ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C4 position[4]. In the presence of a strong base (nucleophile), two potential reactions can occur:

    • Deprotonation: While the N-methyl group prevents deprotonation at that position, strong bases could potentially abstract a proton from the N-ethyl group, though this is less likely under typical conditions.

    • Nucleophilic Aromatic Substitution (SNAr): The nitro group at C4 can be displaced by a strong nucleophile, such as hydroxide or alkoxides, especially at elevated temperatures. This pathway is well-documented for other highly nitrated pyrazoles[5][6]. The reaction would proceed through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Below is a diagram illustrating these two primary degradation pathways.

G cluster_hydrolysis Pathway 1: Amide Hydrolysis cluster_snar Pathway 2: Nucleophilic Aromatic Substitution (SNAr) Parent N-ethyl-1-methyl-4-nitro- 1H-pyrazole-5-carboxamide Intermediate Tetrahedral Intermediate Parent->Intermediate  + OH⁻ (Nucleophilic Attack) Parent2 N-ethyl-1-methyl-4-nitro- 1H-pyrazole-5-carboxamide Products Carboxylate Salt + Ethylamine Intermediate->Products  Collapse & Proton Transfer Meisenheimer Meisenheimer Complex (Anionic Intermediate) Parent2->Meisenheimer  + OH⁻ (Ring Attack) SNAr_Product 4-Hydroxy-1-methyl-1H-pyrazole- 5-carboxamide Derivative + NO₂⁻ Meisenheimer->SNAr_Product  Loss of NO₂⁻

Caption: Potential degradation pathways under basic conditions.

Q2: My reaction yield is consistently low when using an inorganic base like NaOH or K₂CO₃ for a subsequent step. Could the base be degrading my starting material?

A2: Yes, this is a very likely scenario. Inorganic bases, particularly strong hydroxides like NaOH and even moderately strong bases like potassium carbonate when heated, can readily promote amide hydrolysis[2][7].

Troubleshooting Steps:

  • Switch to a Non-Nucleophilic Organic Base: For reactions requiring a base solely as a proton scavenger (e.g., in acylation or alkylation reactions), consider using a sterically hindered, non-nucleophilic organic base. Examples include diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases are generally poor nucleophiles and are less likely to initiate hydrolysis or SNAr. A safety data sheet for a similar pyrazole derivative explicitly lists strong bases as incompatible materials[8].

  • Lower the Temperature: If a specific base is required, conduct the reaction at the lowest possible temperature. The rates of both hydrolysis and SNAr are highly temperature-dependent. Running the reaction at 0 °C or room temperature instead of refluxing can significantly preserve the integrity of your compound.

  • Minimize Reaction Time: Perform time-course studies to determine the minimum time required for your desired transformation. Unnecessarily long reaction times expose the compound to degradative conditions.

Q3: I observe a new, more polar spot on my TLC plate and a corresponding new peak in my HPLC chromatogram after a basic aqueous workup. What could this be?

A3: The new, more polar species is almost certainly the 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (or its carboxylate salt), the product of amide hydrolysis. Carboxylic acids are significantly more polar than their corresponding ethyl amides, causing them to have a lower Rf value on normal-phase TLC and typically a shorter retention time on reverse-phase HPLC.

Confirmation Strategy:

  • LC-MS Analysis: The most definitive method is to analyze the crude product mixture by LC-MS. You should look for a mass corresponding to the hydrolyzed product.

    • N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide: C₈H₁₀N₄O₃, Molecular Weight ≈ 214.19 g/mol

    • 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: C₅H₅N₃O₄, Molecular Weight ≈ 187.11 g/mol The observation of a peak with an [M-H]⁻ ion at m/z 186.02 or an [M+H]⁺ ion at m/z 188.04 would strongly indicate hydrolysis.

  • pH Adjustment: During an extraction, acidify the aqueous layer after the basic wash and re-extract with an organic solvent (e.g., ethyl acetate). If the new polar species moves into the organic layer upon acidification, it confirms the presence of a carboxylic acid.

Protocols and Methodologies

Protocol 1: HPLC-Based Stability Study Under Basic Conditions

This protocol provides a framework to quantitatively assess the stability of your compound under specific basic conditions.

Objective: To determine the rate of degradation of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in the presence of a selected base.

Materials:

  • N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

  • HPLC-grade solvent (e.g., Acetonitrile or Methanol)

  • Internal Standard (IS), e.g., a stable, UV-active compound not present in the reaction, like naphthalene.

  • Selected base (e.g., 1 M NaOH, 1 M NaHCO₃)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a UV detector

Methodology:

  • Prepare Stock Solutions:

    • Prepare a ~1 mg/mL stock solution of the pyrazole carboxamide in the chosen HPLC-grade solvent.

    • Prepare a ~1 mg/mL stock solution of the Internal Standard in the same solvent.

  • Set up Reaction Vials:

    • In a series of HPLC vials, add a defined volume of the pyrazole stock solution and the IS stock solution.

    • Prepare a "Control" vial containing only the pyrazole, IS, and solvent (no base).

    • To the "Test" vials, add the basic solution to initiate the reaction.

  • Incubation and Sampling:

    • Maintain all vials at a constant, controlled temperature (e.g., 25 °C or 40 °C).

    • At predetermined time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), take one "Test" vial, quench the reaction by adding an equimolar amount of the quenching solution (e.g., 1 M HCl) to neutralize the base.

  • HPLC Analysis:

    • Immediately analyze the quenched sample by reverse-phase HPLC.

    • Monitor the peak area of the pyrazole carboxamide and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the (Pyrazole Peak Area / IS Peak Area) for each time point.

    • Normalize the data by setting the ratio at t=0 to 100%.

    • Plot the percentage of remaining pyrazole carboxamide versus time to determine the degradation kinetics.

Caption: Experimental workflow for a quantitative stability study.

Summary of Conditions and Recommendations

The stability of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is highly dependent on the experimental conditions. The following table provides general guidance.

Base TypeConcentrationTemperatureRisk of DegradationRecommendation
Strong Hydroxides (NaOH, KOH)> 0.1 M> 25 °C (Room Temp)High Avoid if possible. Use only when hydrolysis is the intended reaction. If used for workup, perform quickly at low temperatures (< 10 °C).
Carbonates (K₂CO₃, Na₂CO₃)Aqueous Solution> 50 °CModerate to High Can cause slow hydrolysis, which accelerates significantly with heat. Use with caution.
Bicarbonates (NaHCO₃)Saturated Aqueous< 40 °CLow Generally safe for aqueous workups at room temperature to neutralize acid.
Organic Amines (TEA, DIPEA)Anhydrous< 80 °CVery Low Recommended choice for reactions requiring a non-nucleophilic base. Stable under most anhydrous conditions.

References

  • University of Oxford. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • Bulatova, O. V., et al. (2020). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Propellants, Explosives, Pyrotechnics. Available from: [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Mel’nikov, V. V., et al. (2012). Nitropyrazoles 22. On reactivity of 3,5-dinitro-4-(phenylsulfonyl)pyrazole and its N-methyl derivative. Russian Journal of Organic Chemistry. Available from: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Dr. Dan Chemistry. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]

  • Verma, V., & Basu, S. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. DOI: 10.5772/60783. Available from: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. Retrieved from [Link]

  • Dalinger, I. L., et al. (2005). Nitropyrazoles. ResearchGate. Available from: [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. DOI: 10.1128/MMBR.00006-10. Available from: [Link]

Sources

Technical Support Center: Advanced Troubleshooting for Pyrazole N-Ethylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. N-ethylation of unsymmetrical pyrazoles is a notorious challenge in drug development and synthetic chemistry. While tautomerization inherently creates two reactive nitrogen centers (N1 and N2), the adjacent substituent sterics often dictate the regiochemical outcome. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you overcome steric hindrance and achieve your desired regioisomer.

Strategic Workflow

G Start Determine Target Regioisomer LessHindered Less Sterically Hindered N (N1) Start->LessHindered MoreHindered More Sterically Hindered N (N2) Start->MoreHindered K2CO3 Standard Alkylation (K2CO3, DMSO, EtI) LessHindered->K2CO3 Kinetic Control NaH Ion-Pair Directed (NaH, THF, EtBr) LessHindered->NaH Cation Coordination Mitsunobu Mitsunobu Reaction (EtOH, PPh3, DIAD) MoreHindered->Mitsunobu Direct Method SEM SEM-Transposition (Protect & Alkylate) MoreHindered->SEM Total Regiocontrol Acid Acid-Catalyzed (Imidate + CSA) MoreHindered->Acid Overcomes Severe Bulk

Decision tree for overcoming steric hindrance and selecting pyrazole N-ethylation strategies.

Part 1: Mechanistic Basis & Regioselectivity (The "Why")

Q1: Why does N-ethylation of my unsymmetrical pyrazole consistently yield an inseparable mixture, and what governs this selectivity? A: Pyrazoles undergo rapid annular tautomerization, rendering N1 and N2 in constant equilibrium. When deprotonated, the resulting pyrazolide anion acts as an ambident nucleophile. Under standard basic conditions, alkylation is primarily kinetically controlled; the electrophile (e.g., ethyl iodide) preferentially attacks the nitrogen with the most accessible trajectory[1]. Consequently, adjacent steric bulk (e.g., bulky groups at C3 or C5) creates a significant activation energy barrier, forcing the ethyl group onto the less hindered nitrogen[2].

Q2: How do solvent and base choices mechanistically alter N1 vs. N2 selectivity? A: The base and solvent dictate the aggregation state of the pyrazolide anion, which drastically alters nucleophilicity:

  • K₂CO₃ in DMSO: Highly polar aprotic solvents like DMSO solvate the potassium cation exceptionally well. This creates a "naked," highly reactive pyrazolide anion. Without cation interference, pure kinetic accessibility dominates, almost exclusively favoring alkylation at the less sterically hindered nitrogen[1][2].

  • NaH in THF: Moderately polar solvents encourage tight ion-pairing between the sodium cation and the pyrazolide nitrogens. This coordination can transiently block the unhindered nitrogen or direct the electrophilic attack, altering the transition state and occasionally pushing the reaction toward the more hindered isomer[1].

Part 2: Overcoming Steric Hindrance (The "How")

Q3: I specifically need to N-ethylate the more sterically hindered nitrogen. Standard basic alkylation (EtI/K₂CO₃) fails. What is the best approach? A: To force N-ethylation at the sterically hindered position, you must bypass standard kinetic control:

  • Mitsunobu N-Ethylation: Utilizing ethanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) fundamentally shifts the reaction mechanism. The bulky betaine intermediate activates the ethanol, but the transition state geometry frequently favors alkylation at the more sterically hindered nitrogen, bypassing the barriers seen in basic conditions[3].

  • SEM-Group Transposition: A highly reliable workaround is to temporarily block the unhindered nitrogen. By reacting your pyrazole with SEM-Cl, the bulky SEM group naturally protects the less hindered N. You can then direct alkylation precisely to the sterically hindered nitrogen, followed by SEM deprotection[4].

Q4: My starting material is heavily substituted (e.g., 3,5-disubstituted) and won't ethylate at all due to absolute steric blocking. How can I force the reaction? A: When steric hindrance completely halts reactivity, you suffer from an insufficient electrophilic drive. You should pivot from base-mediated pathways to an acid-catalyzed pathway . Utilizing ethyl trichloroacetimidate alongside a Brønsted acid (like camphorsulfonic acid, CSA) generates a highly reactive ethyl oxonium-like intermediate. This potent electrophile forces the alkylation over massive steric barriers under very mild (room temperature) conditions, without requiring deprotonation[3][5].

Part 3: Comparative Reaction Data

Reaction StrategyReagents & SolventsTypical RegioselectivitySteric ToleranceMechanistic Control
Standard Basic K₂CO₃, EtI, DMSOFavors Less Hindered N (>90%)Low to ModerateKinetic / "Naked" Anion
Ion-Paired Basic NaH, EtBr, THFMixed / Substrate DependentModerateCation Coordination
Acid-Catalyzed Ethyl trichloroacetimidate, CSAFavors Less Hindered NVery HighElectrophilic Activation
Mitsunobu EtOH, PPh₃, DIAD, THFOften Favors More Hindered NModerate to HighBulky Betaine Geometry
SEM-Blocking SEM-Cl, then EtI, TBAF100% Hindered NHighAbsolute Steric Blocking

Part 4: Experimental Protocols & Self-Validating Systems

Protocol A: Base-Mediated N-Ethylation (Targeting the unhindered Nitrogen)

Causality: DMSO is selected to fully solvate the K⁺ ion, leaving the pyrazolide highly reactive and kinetically driven to the unhindered position.

  • Charge a dry round-bottom flask with the unsymmetrical pyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Suspend the mixture in anhydrous DMSO (0.2 M concentration) and stir at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise via syringe.

  • Self-Validation Check (Visual): Initially, K₂CO₃ is heavily suspended. As deprotonation occurs, a slight color shift (often to pale yellow) may be observed.

  • Stir for 4-12 hours.

  • Self-Validation Check (TLC): Spot the reaction against the starting material in 1:1 Hexanes/EtOAc. The starting pyrazole will possess a lower Rf (~0.3) due to strong N-H hydrogen bonding with the silica gel. The successful N-ethyl product will elute significantly higher (Rf ~0.6) as the H-bond donor is masked.

  • Quench with water, extract with EtOAc (3x), wash the combined organic layers thoroughly with brine (5x) to remove DMSO, dry over Na₂SO₄, and concentrate.

Protocol B: Acid-Catalyzed N-Ethylation (Overcoming severe steric bulk)

Causality: Trichloroacetimidates activate under Brønsted acid catalysis to provide a powerful electrophile, reacting directly with the lone pair of the neutral pyrazole without relying on deprotonation[1][5].

  • Under an argon atmosphere, combine the sterically hindered pyrazole (1.0 eq), ethyl trichloroacetimidate (1.1 eq), and camphorsulfonic acid (CSA, 0.2 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir at room temperature for 4–6 hours.

  • Self-Validation Check (Physical State): Trichloroacetamide is formed as a byproduct. As the reaction proceeds, this byproduct will often begin to precipitate out of the non-polar solvent, visually confirming that the imidate transfer has successfully occurred.

  • Dilute with EtOAc, wash with saturated aqueous NaHCO₃ to neutralize the CSA, then brine. Dry over Na₂SO₄, filter, and purify by chromatography.

  • Self-Validation Check (NMR): Verify the regiochemistry via ¹H NMR. The sterically hindered N-ethylation will push the ethyl -CH₂- quartet further downfield (~4.2–4.5 ppm) compared to the unhindered isomer (~3.9–4.1 ppm) due to the diamagnetic anisotropy generated by the adjacent bulky substituents[6].

Protocol C: Mitsunobu N-Ethylation (Targeting the hindered Nitrogen)

Causality: Triphenylphosphine and DIAD form a bulky betaine adduct that activates ethanol. The massive steric footprint of this intermediate clashes with the unhindered face of certain pyrazoles, ironically funneling the ethyl transfer toward the more sterically hindered nitrogen.

  • Dissolve the pyrazole (1.0 eq), absolute ethanol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M) at 0 °C.

  • Add DIAD (1.2 eq) dropwise over 10 minutes.

  • Self-Validation Check (Visual): The reaction is self-indicating. The distinct yellow color of DIAD dissipates instantly as it reacts with PPh₃ to form the betaine. When a faint yellow color finally persists in the flask, the active phosphine has been entirely consumed, signaling the theoretical endpoint of activation.

  • Warm to room temperature and stir for 12 hours.

  • Concentrate and purify by column chromatography. Note: Triphenylphosphine oxide (TPPO) will co-elute broadly; use LC-MS monitoring to locate the product mass [M+H]⁺ during fraction collection.

References

  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • National Institutes of Health (NIH) / PMC. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-pyrazole carboxamides represent a pivotal class of heterocyclic compounds, holding significant promise in the realms of medicinal chemistry and drug discovery. The nuanced relationship between their molecular architecture and biological activity necessitates precise structural elucidation. Mass spectrometry stands as a cornerstone analytical technique for this purpose. A comprehensive understanding of the fragmentation patterns of these molecules is not merely academic; it is fundamental to the unambiguous identification, characterization, and differentiation of isomers, thereby accelerating the drug development pipeline.

This guide offers an in-depth, comparative analysis of the mass spectral fragmentation of nitro-pyrazole carboxamide isomers. We will explore the intricate interplay between the pyrazole core, the influential nitro substituent, and the carboxamide moiety. By dissecting the fragmentation pathways, this guide aims to equip researchers with the expertise to interpret mass spectra confidently and to leverage this knowledge for definitive structural assignment.

Core Principles of Fragmentation: An Interplay of Functional Groups

The fragmentation behavior of nitro-pyrazole carboxamides under mass spectrometric analysis is a composite of the intrinsic properties of its three key components: the pyrazole ring, the nitro group, and the carboxamide functional group.

  • The Pyrazole Ring: As a stable aromatic heterocycle, the pyrazole ring exhibits characteristic fragmentation patterns. Under energetic conditions such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), it is known to undergo ring cleavage, most commonly leading to the expulsion of hydrogen cyanide (HCN) and molecular nitrogen (N₂).[1]

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group profoundly directs the fragmentation cascade. Typical neutral losses from nitro-aromatic compounds include nitric oxide (NO•), nitrogen dioxide (NO₂•), and an oxygen atom (O).[1][2] A particularly diagnostic fragmentation pathway is the "ortho effect," which occurs when a substituent with an abstractable hydrogen is positioned adjacent to the nitro group. This proximity facilitates an intramolecular hydrogen transfer, resulting in the elimination of a hydroxyl radical (•OH).[1]

  • The Carboxamide Moiety: The fragmentation of the carboxamide linkage is generally dominated by the cleavage of the N-CO bond. This scission preferentially forms a highly stable acylium ion, a process that often gives rise to the base peak in the mass spectrum.

Isomeric Differentiation: The Decisive Role of Nitro Group Position

The regiochemistry of the nitro group on the pyrazole ring is a critical determinant of the fragmentation pattern, providing a powerful handle for isomer differentiation. To illustrate this, we will first examine the fragmentation of 1-methyl-nitropyrazole isomers as foundational models for the core scaffold. Although these examples do not contain the carboxamide group, they offer crucial insights into the behavior of the nitro-pyrazole core.

1-Methyl-3-Nitropyrazole

In the 1-methyl-3-nitropyrazole isomer, the nitro group is not positioned ortho to a substituent bearing an abstractable hydrogen. Consequently, the characteristic "ortho effect" is not a dominant pathway. Instead, fragmentation is primarily driven by losses associated with the nitro group itself, such as the expulsion of NO₂•.[1]

1-Methyl-4-Nitropyrazole

The fragmentation of 1-methyl-4-nitropyrazole is distinct from its 3-nitro counterpart. The fragmentation pathways are influenced by the electronic effects of the nitro group at the 4-position, leading to a unique set of fragment ions.[1]

1-Methyl-5-Nitropyrazole

The 1-methyl-5-nitropyrazole isomer is a classic example of the "ortho effect" in action. The spatial proximity of the N-methyl group to the 5-nitro group facilitates an intramolecular hydrogen atom transfer, resulting in a pronounced loss of a hydroxyl radical (•OH).[1] This fragmentation is a highly diagnostic marker for the 5-nitro substitution pattern.

The Complete Picture: Fragmentation of Nitro-Pyrazole Carboxamides

By integrating the fragmentation behaviors of the individual components, we can construct a predictive model for the fragmentation of nitro-pyrazole carboxamides. The most probable fragmentation events are:

  • Initiation at the Carboxamide Bond: The cleavage of the amide bond to form the stable nitropyrazole acylium ion is anticipated to be a primary and often dominant fragmentation pathway.

  • Subsequent Fragmentation of the Nitro-Pyrazole Core: The initially formed acylium ion, or the intact molecular ion, will then undergo the characteristic fragmentation of the nitro-pyrazole ring. This will include the aforementioned losses of NO• and NO₂•, and crucially, the diagnostic loss of •OH if the molecule possesses a 5-nitro-pyrazole scaffold with a substituent at the 1-position capable of hydrogen donation.

Experimental Protocols: A Roadmap to Reliable Data

The acquisition of high-quality, reproducible mass spectra is paramount for accurate structural analysis. The following provides a robust, step-by-step methodology for the analysis of nitro-pyrazole carboxamides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve the nitro-pyrazole carboxamide reference standards in a high-purity organic solvent, such as methanol or acetonitrile, to create 1 mg/mL stock solutions.

  • Calibration Curve: Perform serial dilutions of the stock solutions with a solvent mixture that mimics the initial mobile phase composition. This will generate a series of working standards for the construction of a calibration curve, typically spanning a concentration range of 1 ng/mL to 1000 ng/mL.

  • Matrix Samples: For the analysis of samples in complex biological matrices (e.g., plasma, tissue homogenates), it is essential to perform a sample cleanup procedure. This may involve protein precipitation with a cold organic solvent or a more selective solid-phase extraction (SPE) protocol to minimize matrix effects.

Liquid Chromatography (LC) Parameters
  • Analytical Column: A C18 reversed-phase column with dimensions such as 2.1 x 50 mm and a particle size of 1.8 µm is well-suited for the separation of these analytes.

  • Mobile Phase A: An aqueous solution containing 0.1% formic acid to promote protonation.

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Elution Gradient: A typical gradient elution profile would begin with 5-10% mobile phase B, followed by a linear increase to 95% B over a 5 to 10-minute interval. This is usually followed by a brief hold at high organic content and a re-equilibration step at the initial conditions.

  • Flow Rate: A flow rate of 0.3 to 0.5 mL/min is generally optimal.

  • Injection Volume: 1 to 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is typically the most effective method for these compounds.

  • MS Scan Mode: A full scan MS experiment (e.g., from m/z 50 to 500) is initially performed to identify the protonated molecular ion, [M+H]⁺.

  • MS/MS Product Ion Scan: The protonated molecular ion is then mass-selected and subjected to Collision-Induced Dissociation (CID) to generate a product ion spectrum.

  • Collision Energy: The collision energy should be optimized for each compound to produce a rich fragmentation spectrum, typically in the range of 10 to 40 eV.

  • Key Source Parameters:

    • Capillary Voltage: 3.0–4.0 kV

    • Source Temperature: 120–150 °C

    • Desolvation Temperature: 350–450 °C

    • Cone Gas Flow: 50–100 L/hr

    • Desolvation Gas Flow: 600–800 L/hr

Data Presentation: A Comparative Overview

The table below provides a predictive summary of the key fragment ions for a model N-phenyl-1-methyl-nitropyrazole-4-carboxamide, illustrating the diagnostic power of the nitro group's position.

Precursor Ion ([M+H]⁺)Nitro PositionKey Fragment Ions (m/z)Interpretation of Key Fragmentation Pathways
Varies3-nitro[M+H - NO₂]⁺, [M+H - CONHPh]⁺Loss of the nitro group; Cleavage of the amide bond.
Varies4-nitro[M+H - NO₂]⁺, [M+H - CONHPh]⁺Loss of the nitro group; Cleavage of the amide bond.
Varies5-nitro[M+H - OH]⁺, [M+H - NO₂]⁺, [M+H - CONHPh]⁺"Ortho effect" leading to hydroxyl loss; Loss of the nitro group; Cleavage of the amide bond.

Visualization of Fragmentation Pathways

The following diagrams, rendered in DOT language, provide a visual representation of the proposed fragmentation pathways, highlighting the isomeric differences.

G cluster_5nitro Fragmentation of a 5-Nitro-Pyrazole Carboxamide M_5 [M+H]⁺ OH_loss_5 [M+H - OH]⁺ M_5->OH_loss_5 - •OH ('ortho effect') NO2_loss_5 [M+H - NO₂]⁺ M_5->NO2_loss_5 - NO₂ Amide_cleavage_5 [Nitropyrazole Acylium Ion]⁺ M_5->Amide_cleavage_5 - H₂N-Aryl Further_frag_5 Further Fragments Amide_cleavage_5->Further_frag_5 - NO₂

Caption: Proposed fragmentation of a 5-nitro-pyrazole carboxamide.

G cluster_4nitro Fragmentation of a 4-Nitro-Pyrazole Carboxamide M_4 [M+H]⁺ NO2_loss_4 [M+H - NO₂]⁺ M_4->NO2_loss_4 - NO₂ Amide_cleavage_4 [Nitropyrazole Acylium Ion]⁺ M_4->Amide_cleavage_4 - H₂N-Aryl Further_frag_4 Further Fragments Amide_cleavage_4->Further_frag_4 - NO₂

Caption: Proposed fragmentation of a 4-nitro-pyrazole carboxamide.

Conclusion

The fragmentation of nitro-pyrazole carboxamides under mass spectrometric conditions is a predictable, yet complex, process that is highly sensitive to the isomeric substitution pattern. The position of the nitro group is paramount, with the "ortho effect" serving as a reliable diagnostic tool for identifying 5-nitro-pyrazole derivatives that have a hydrogen-donating substituent at an adjacent position. The facile cleavage of the carboxamide bond is another key feature of their fragmentation. By harnessing these principles, researchers can effectively employ mass spectrometry to not only confirm the identity of known nitro-pyrazole carboxamides but also to elucidate the structure of novel analogues. This capability is indispensable for the advancement of drug discovery and development programs targeting this important class of therapeutic agents.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • Dong, F., Chen, X., Liu, X., Xu, J., Li, J., & Zheng, Y. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 908, 99–106. [Link]

  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid communications in mass spectrometry : RCM, 12(13), 833–836. [Link]

  • Flammang, R., Gerbaux, P., Mourgues, P., & Van Haverbeke, Y. (2002). Collisionally induced loss of NO2 radical from protonated nitroimidazoles and nitropyrazoles. Chemical physics letters, 356(3-4), 259–266. [Link]

  • Jackson, G., & Davidson, F. (2020). Comparison of in‐source collision‐induced dissociation and beam‐type collision‐induced dissociation of emerging synthetic drugs. Journal of forensic sciences, 66(1), 167–181. [Link]

  • Schwaiger, J., et al. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of mass spectrometry : JMS, 37(12), 1251–1258. [Link]

  • Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1). [Link]

  • Yinon, J., & Zitrin, S. (1993). The Analysis of Explosives. Elsevier.
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Flammang, R., et al. (2002). Collisionally induced loss of NO2 radical from protonated nitroimidazoles and nitropyrazoles. ORBi UMONS. [Link]

  • van der Heijden, R., et al. (2020). Ultraviolet Photodissociation and Collision Induced Dissociation for Qualitative/Quantitative Analysis of Low Molecular Weight C. ChemRxiv. [Link]

  • Schwaiger, J., et al. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Wikipedia contributors. (2024, February 28). Collision-induced dissociation. Wikipedia. [Link]

  • Dong, F., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Flammang, R., et al. (2002). Collisionally induced loss of NO2 radical from protonated nitroimidazoles and nitropyrazoles. PubMed. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B, 3, 35-39. [Link]

  • Yinon, J. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • Schwaiger, J., et al. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Davidson, F., & Jackson, G. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. PubMed. [Link]

  • Rubino, T., et al. (2016). Broadband Collision-Induced Dissociation Mass Spectrometry Imaging. PubMed. [Link]

  • Schwaiger, J., et al. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Europe PMC. [Link]

  • Rubino, T., et al. (2016). Broadband Collision-Induced Dissociation Mass Spectrometry Imaging. Analytical Chemistry, 88(19), 9368–9372. [Link]

  • Rubino, T., et al. (2016). Broadband Collision-Induced Dissociation Mass Spectrometry Imaging. National Institutes of Health. [Link]

  • Yinon, J. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(15), e9310. [Link]

  • Balazy, M. (2015). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PubMed. [Link]

  • Yinon, J. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Analytical Chemistry, 94(18), 6661–6669. [Link]

  • Balazy, M. (2015). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 26(8), 1364–1377. [Link]

  • Wang, Y., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]

  • Bobeldijk-Pastorova, I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. [Link]

  • Nieto, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Wang, Y., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry Insights, 1, 117739010600100001. [Link]

  • Bobeldijk-Pastorova, I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 977. [Link]

  • Nieto, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]

  • Dong, F., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Li, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Li, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4684–4697. [Link]

  • López-García, A., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]

  • López-García, A., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Vitae, 27(3). [Link]

  • Zhang, X., et al. (2014). Fast quantitation of pyrazole fungicides in wine by ambient ionization mass spectrometry. Analytica Chimica Acta, 845, 48–54. [Link]

  • Zhang, X., et al. (2014). Fast quantitation of pyrazole fungicides in wine by ambient ionization mass spectrometry. PubMed. [Link]

Sources

IR Spectroscopy Comparison Guide: Characterizing N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the development of phosphodiesterase (PDE) inhibitors—such as sildenafil analogues and targeted antiparasitic agents—pyrazole-based intermediates are highly prevalent[1]. Specifically, N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide serves as a critical synthetic building block. Validating its structural integrity and polymorphic state before downstream cyclization is paramount.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this verification. However, the choice of sampling methodology—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —significantly impacts the resultant spectral data. Because this compound possesses multiple strong IR-active dipoles (specifically the asymmetric nitro stretch and the amide carbonyl), analysts must carefully navigate spectral artifacts inherent to surface-level sampling[2]. This guide objectively compares both techniques, providing causality-driven protocols for precise characterization.

Quantitative Diagnostic Fingerprint

A rigorous IR characterization requires distinguishing the functional groups of the N-ethyl, N-methyl, nitro, and carboxamide moieties. The quantitative data below summarizes the expected vibrational modes and how sampling techniques affect their manifestation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic ImportanceATR vs. Transmission Considerations
Secondary Amide N-H stretch3250 – 3350Confirms N-ethyl carboxamide linkageBroadens in KBr if hygroscopic water is absorbed during preparation.
Aliphatic Alkyls C-H stretch2850 – 2980Validates N-methyl and N-ethyl groupsBetter resolved in thicker KBr pellets due to inherently weak dipoles.
Amide Carbonyl C=O stretch (Amide I)1640 – 1680Primary functional group confirmationSubject to minor red-shifting (2–4 cm⁻¹) and intensity variations in ATR.
Nitro Group Asymmetric -NO₂ stretch1510 – 1540Key diagnostic for position-4 nitro substitutionHigh Risk: Anomalous dispersion in ATR causes severe red-shifting.
Nitro Group Symmetric -NO₂ stretch1330 – 1360Confirms functional group pairingSharp, distinct peak across both methodologies.
Pyrazole Ring C=N, C=C stretches1400 – 1480Validates heteroaromatic coreEasily masked by sloping baselines if KBr pellet is poorly ground.

Technique Comparison: ATR-FTIR vs. Transmission

To accurately profile N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, one must choose the correct methodology based on the analytical end-goal.

Attenuated Total Reflectance (ATR-FTIR)

ATR operates by passing an infrared beam through a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample surface by just a few micrometers[3].

  • Performance: Exceptional for high-throughput Quality Control (QC)[2]. It is non-destructive and requires zero sample preparation.

  • The Catch (Anomalous Dispersion): The penetration depth (

    
    ) is wavelength-dependent. Furthermore, for molecules with highly absorbing functional groups—such as the asymmetric -NO₂ stretch at ~1530 cm⁻¹—the localized refractive index of the sample drastically changes. This leads to anomalous dispersion , causing the nitro and carbonyl peaks to distort and shift to lower wavenumbers (red-shift) compared to standard libraries[4].
    
Transmission FTIR (KBr Pellet)

Transmission requires diluting the analyte in an IR-transparent matrix (KBr) and pressing it into a solid disk. The IR beam passes completely through the sample.

  • Performance: The undisputed gold standard for regulatory submissions, polymorphic screening, and matching against pharmacopeial reference libraries. It obeys the Beer-Lambert law linearly without penetration-depth artifacts.

  • The Catch (Hygroscopicity): KBr rapidly absorbs atmospheric moisture. If poorly prepared, H₂O stretching bands (~3400 cm⁻¹) and bending bands (~1630 cm⁻¹) will completely obscure the sample's crucial N-H and Amide I C=O stretches.

Analytical Decision Workflow

The following logic tree dictates the proper selection and validation path when working with highly-polar pyrazole derivatives.

IR_Workflow Start Target: N-ethyl-1-methyl-4-nitro -1H-pyrazole-5-carboxamide Goal Determine Primary Analytical Goal Start->Goal QC Routine In-Process QC (Throughput Prioritized) Goal->QC ID Regulatory ID / Polymorphs (Fidelity Prioritized) Goal->ID ATR ATR-FTIR Method Direct crystal contact QC->ATR KBr Transmission Method KBr Pellet Prep ID->KBr ATR_Issue Risk: Anomalous Dispersion (NO2 & C=O Peak Shifting) ATR->ATR_Issue KBr_Issue Risk: Moisture Absorption (H2O overlaps N-H band) KBr->KBr_Issue ATR_Sol Apply Advanced ATR Correction Algorithm ATR_Issue->ATR_Sol KBr_Sol Vacuum Desiccation & Background Subtraction KBr_Issue->KBr_Sol Match Confirm Reference Signatures: 3300, 1650, 1530 cm⁻¹ ATR_Sol->Match KBr_Sol->Match

Decision matrix for analyzing highly-polar nitro-pyrazole amides to avoid spectral artifacts.

Step-by-Step Validated Protocols

Scientific integrity demands that every procedure acts as a self-validating system. Do not skip background checks, as they are your baseline for instrumental trust.

Workflow A: High-Throughput ATR-FTIR (For In-Process QC)
  • System Initialization & Background Check :

    • Action: Clean the monolithic diamond ATR crystal with isopropyl alcohol. Once dry, collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: This establishes the baseline energy profile and explicitly subtracts atmospheric contributions (CO₂ at ~2350 cm⁻¹ and ambient water vapor), preventing them from ghosting into the sample spectrum[3].

  • Sample Application :

    • Action: Place 2–5 mg of the pyrazole derivative powder directly over the ATR crystal.

  • Application of Pressure :

    • Action: Lower the pressure anvil until the torque-limiting clutch clicks.

    • Causality: The evanescent wave decays exponentially within microns. Without intimate physical contact, air gaps drastically reduce the signal-to-noise ratio, leading to noisy data in the high-frequency N-H stretching region.

  • Data Acquisition & Algorithmic Correction :

    • Action: Collect the sample spectrum. Immediately apply your spectrometer’s "Advanced ATR Correction" algorithm.

    • Causality: Corrects for the wavelength-dependent depth of penetration (where low-frequency peaks appear falsely intense) and mathematically models out the anomalous dispersion caused by the highly-absorbing NO₂ group, ensuring your final spectrum matches transmission libraries[4].

Workflow B: Transmission FTIR (For Regulatory Library Matching)
  • Matrix Grinding (Mie Scattering Prevention) :

    • Action: In an agate mortar, combine 1–2 mg of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide with 150 mg of spectroscopic-grade KBr. Grind thoroughly for 2 minutes.

    • Causality: The analyte particles must be ground to a diameter smaller than the wavelength of the infrared light (< 2 μm). Failure to do so results in Mie scattering, creating a steeply sloping baseline that distorts the high-frequency C-H and N-H bands.

  • Desiccation :

    • Action: Transfer the powder mixture to a vacuum desiccator for 10 minutes prior to pressing.

    • Causality: Removes absorbed moisture from the hygroscopic KBr matrix. If left untreated, overlapping H₂O artifacts will render the critical secondary amide N-H stretch (~3300 cm⁻¹) uninterpretable.

  • Pellet Formation :

    • Action: Load the powder into a 13 mm evacuable die. Apply a vacuum line for 2 minutes, then compress at 10 tons of force for 3 minutes.

    • Causality: Vacuum removes entrapped air. The high pressure cold-welds the KBr into a continuous, glass-like, IR-transparent disk free of scattering voids.

  • Data Acquisition :

    • Action: Collect an open-beam background, insert the pellet, and collect 32 scans at 4 cm⁻¹ resolution.

References

1.[1] A Facile, Improved Synthesis of Sildenafil and Its Analogues. National Institutes of Health (PMC). URL: 2.[2] FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. URL: 3.[4] ATR correction - why would you (not) use it? ResearchGate. URL: 4.[3] Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices. MDPI. URL:

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Validation in Pyrazole Synthesis

Pyrazole derivatives form the backbone of numerous pharmacologically active compounds, recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of novel pyrazole carboxamides, such as N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, is a critical step in drug discovery and development. However, synthesis is only the beginning. The subsequent validation of the compound's identity, purity, and yield is paramount to ensure the integrity of downstream research and development.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. We will focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary validation tool, detailing a robust, self-validating protocol grounded in international regulatory standards. We will also objectively compare LC-MS with alternative methods, providing the data and rationale necessary for researchers to make informed decisions in their own laboratory settings.

Part 1: A Plausible Synthetic Pathway

While numerous methods exist for pyrazole synthesis, a common and effective route to the target compound involves the N-alkylation of a pyrazole ester followed by amidation. This multi-step process necessitates careful monitoring to ensure the successful conversion at each stage.

Based on established pyrazole chemistry, we propose the following synthetic workflow.[1][2] The initial step involves the ethylation of a commercially available methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate precursor. The subsequent and final step is the amidation of the resulting ester with ethylamine to yield the desired N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Amidation start Methyl 1-methyl-4-nitro-1H- pyrazole-5-carboxylate reagent1 Ethyl Iodide (EtI) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagent1 intermediate Methyl 1-ethyl-4-nitro-1H- pyrazole-5-carboxylate reagent1->intermediate reagent2 Ethylamine (EtNH2) Solvent (e.g., Methanol) intermediate->reagent2 product N-ethyl-1-methyl-4-nitro-1H- pyrazole-5-carboxamide reagent2->product cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Data Validation (ICH Q2(R2)) A Dissolve crude product in Acetonitrile/Water B Filter through 0.22 µm Syringe Filter A->B C Inject sample into LC System B->C D Separation on Reversed-Phase Column C->D E Eluent enters Mass Spectrometer D->E F Ionization (ESI+) & Mass Detection E->F G Confirm [M+H]+ ion (Identity & Purity) F->G H Assess Specificity (Peak Purity) G->H I Establish Linearity & Range H->I J Determine Accuracy & Precision I->J

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.